Technical Documentation Center

Azetidine-2-carbonitrile hemioxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azetidine-2-carbonitrile hemioxalate
  • CAS: 2007909-38-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Azetidine-2-carbonitrile Hemioxalate

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidine-2-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The four-membered azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The four-membered azetidine ring, a strained heterocycle, imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold for the development of novel therapeutics. Azetidine-2-carbonitrile, in particular, serves as a versatile intermediate for the synthesis of more complex substituted azetidines. The hemioxalate salt form, Azetidine-2-carbonitrile hemioxalate, is often utilized to improve the handling, stability, and purity of the parent compound. This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of Azetidine-2-carbonitrile hemioxalate, offering insights into its characterization and application in a research and development setting.

Chemical Identity and Structure

Azetidine-2-carbonitrile hemioxalate is a salt composed of two molecules of azetidine-2-carbonitrile and one molecule of oxalic acid. This 2:1 stoichiometry is what is meant by "hemioxalate".

PropertyValueSource
Chemical Name azetidine-2-carbonitrile;oxalic acid (2:1)[1]
Synonyms Azetidine-2-carbonitrile hemioxalate, bis(azetidine-2-carbonitrile) oxalic acid[1]
CAS Number 2007909-38-6 (racemate)[1]
Molecular Formula C10H14N4O4[2][3]
Molecular Weight 254.24 g/mol [2][3]

The structure consists of the protonated azetidine ring, with the positive charge on the nitrogen atom, and the oxalate dianion.

Caption: Chemical structure of Azetidine-2-carbonitrile hemioxalate.

Physical Properties

Detailed experimental data for the physical properties of Azetidine-2-carbonitrile hemioxalate are not extensively reported in the public domain. However, based on the properties of its constituent components and general principles of salt formation, we can infer the following:

PropertyAnticipated Value/StateRationale & Key Considerations
Appearance White to off-white crystalline solidOxalic acid and many of its salts are white crystalline solids.[4][5] The salt formation with the azetidine derivative is expected to yield a solid material, which is advantageous for handling and purification.
Melting Point Expected to be a distinct melting point, likely with decompositionAs a salt, it should have a higher and sharper melting point than the freebase form of azetidine-2-carbonitrile. Oxalic acid dihydrate melts at 101-102 °C, while the anhydrous form melts at 189.5 °C with decomposition.[6][7] The melting point of the hemioxalate salt will be a unique physical constant.
Solubility Likely soluble in water and polar organic solvents such as methanol and DMSO.Oxalic acid is soluble in water (143 g/L at 25°C) and ethanol.[8] The formation of a salt with the azetidine nitrogen increases the polarity of the molecule, which generally enhances solubility in polar solvents. For research applications, solubility in DMSO is particularly relevant.[9][10][11]
Stability Generally stable under standard laboratory conditions. Should be stored in a well-closed container, away from strong oxidizing agents and strong acids.The azetidine ring itself is stable but can be reactive under certain conditions.[12] Oxalic acid is also stable but can be oxidized.[6] The salt form is expected to have good shelf-life when stored appropriately.[3]
Experimental Protocol for Physical Property Determination

A systematic approach to characterizing a new batch of Azetidine-2-carbonitrile hemioxalate would involve the following steps:

G cluster_workflow Workflow for Physical Characterization start Sample Preparation mp Melting Point Analysis (Capillary Method) start->mp sol Solubility Assessment (in various solvents) start->sol hplc Purity Determination (HPLC) start->hplc kf Water Content (Karl Fischer Titration) start->kf end Data Compilation & Specification Sheet Generation mp->end sol->end hplc->end kf->end

Caption: Workflow for the physical characterization of Azetidine-2-carbonitrile hemioxalate.

  • Melting Point Determination:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. This provides a measure of purity, with a sharp melting range indicating high purity.

  • Solubility Studies:

    • A known amount of the compound is added to a fixed volume of a solvent (e.g., water, methanol, DMSO, dichloromethane) at a specific temperature.

    • The mixture is agitated until equilibrium is reached.

    • The concentration of the dissolved compound is determined, often by HPLC, to quantify the solubility. This is repeated for a range of relevant solvents.

  • Purity Analysis via High-Performance Liquid Chromatography (HPLC):

    • A suitable HPLC method is developed using a reverse-phase column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • A detector, such as a UV detector, is used to monitor the elution of the compound. The area of the main peak relative to the total area of all peaks gives the purity of the sample.

Chemical Properties and Reactivity

The chemical properties of Azetidine-2-carbonitrile hemioxalate are a composite of the reactivity of the azetidine ring, the nitrile group, and the oxalate counter-ion.

Azetidine Ring Reactivity

The four-membered azetidine ring is characterized by significant ring strain, which influences its reactivity. While more stable than the three-membered aziridine ring, azetidines are susceptible to ring-opening reactions, particularly when the nitrogen atom is activated.[13]

  • N-Functionalization: The secondary amine of the azetidine ring can undergo various reactions, such as alkylation, acylation, and arylation. However, in the hemioxalate salt, the nitrogen is protonated, which will inhibit its nucleophilicity. To perform N-functionalization, the free base of azetidine-2-carbonitrile would need to be liberated by treatment with a base.

  • Ring-Opening: The azetidine ring can be opened by nucleophiles, especially after activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt).[12][14] This reactivity is a key consideration in reaction design and can be exploited for the synthesis of functionalized acyclic compounds.

Nitrile Group Reactivity

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations:

  • Reduction: The nitrile can be reduced to a primary amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This is a common strategy for converting azetidine-2-carbonitriles into the corresponding aminomethyl azetidines, which are valuable building blocks.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) under acidic or basic conditions. This allows for the conversion of the nitrile to other important functional groups.

  • Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis.

Oxalate Counter-ion

The oxalate anion is the conjugate base of oxalic acid, a strong organic acid.[5][8]

  • Reducing Agent: Oxalic acid and its salts can act as reducing agents.[4][6] This property should be considered when planning reactions with oxidizing agents.

  • Chelating Agent: The oxalate ion is a well-known chelating agent for metal cations.[4] This can be relevant in reactions involving metal catalysts, as the oxalate may coordinate to the metal center and influence its reactivity.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of Azetidine-2-carbonitrile hemioxalate.

TechniqueExpected Features
¹H NMR - Signals corresponding to the protons on the azetidine ring. The proton at C2, adjacent to the nitrile group, would be expected to be a downfield multiplet. The protons at C3 and C4 will also show characteristic multiplets. - A broad signal for the N-H proton, which will be exchangeable with D2O.
¹³C NMR - A signal for the nitrile carbon (typically in the range of 115-125 ppm). - Signals for the three carbon atoms of the azetidine ring. - A signal for the carboxylate carbon of the oxalate counter-ion (typically in the range of 160-170 ppm).
FT-IR - A characteristic absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. - N-H stretching vibrations for the secondary ammonium ion. - C-H stretching and bending vibrations for the aliphatic ring. - Strong absorption bands corresponding to the carboxylate (C=O) stretches of the oxalate anion.
Mass Spectrometry - In positive ion mode, the mass spectrum should show a peak corresponding to the protonated azetidine-2-carbonitrile molecule. - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Proposed Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • For NMR, dissolve a few milligrams of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • For FT-IR, the sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

    • For mass spectrometry, dissolve the sample in a suitable solvent for infusion or injection into the mass spectrometer.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of protons and carbons.

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain a high-resolution mass spectrum to confirm the molecular formula of the cation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Azetidine-2-carbonitrile hemioxalate.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[15][16]

  • Disposal: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Azetidine-2-carbonitrile hemioxalate is a valuable chemical intermediate whose properties are derived from its constituent azetidine-2-carbonitrile cation and oxalate anion. While detailed experimental data for the salt form is sparse, a thorough understanding of the chemistry of azetidines, nitriles, and oxalates allows for a robust prediction of its physical and chemical characteristics. This guide provides a framework for researchers to understand, characterize, and safely handle this compound in a drug discovery and development context. The proposed experimental workflows offer a systematic approach to generating the necessary data to fully elucidate its properties.

References

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023, March 15). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. (2011, June 29). Taylor & Francis Online. [Link]

  • Oxalic acid. (2023, November 18). Sciencemadness Wiki. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015, November 26). International Journal of Pharmacognosy. [Link]

  • Oxalic Acid - TECHNICAL BULLETIN. (n.d.). Recochem. [Link]

  • Oxalic acid. (n.d.). Wikipedia. [Link]

  • Oxalic acid (oxalate): What it is, uses, and risks. (2025, October 1). Medical News Today. [Link]

  • Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4. It is also known as Ethanedioic acid or Oxiric acid. (n.d.). BYJU'S. [Link]

  • azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018, July 19). The Journal of Organic Chemistry. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2126-2134. [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (n.d.). PMC. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Advances. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PMC - NIH. [Link]

  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PubMed. [Link]

  • (S)-Azetidine-2-carbonitrile Hemioxalate: A Premium Chemical Solution. (n.d.). Chemical compound supplier. [Link]

  • 2-Azetidinecarboxylic acid, (+)-. (n.d.). PubChem - NIH. [Link]

  • 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. [Link]

Sources

Exploratory

Azetidine-2-carbonitrile hemioxalate CAS number and molecular structure.

Title: The Strategic Application of Azetidine-2-Carbonitrile Hemioxalate in Advanced Pharmacophore Design 1. Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Application of Azetidine-2-Carbonitrile Hemioxalate in Advanced Pharmacophore Design

1. Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenge of balancing molecular rigidity with synthetic tractability. Azetidine-2-carbonitrile hemioxalate (CAS: 2007909-38-6) has emerged as a premier chiral building block in modern drug development[1]. The four-membered azetidine ring imposes strict conformational constraints that minimize the entropic penalty upon target binding, making it highly valuable for synthesizing complex inhibitors[2]. This technical guide elucidates the structural rationale behind utilizing the hemioxalate salt, its mechanistic role in targeting ketohexokinase (KHK) and dihydroorotate dehydrogenase (DHODH), and field-validated protocols for its stereoselective derivatization.

2. Physicochemical Profiling & Structural Elucidation Handling free azetidines in the laboratory often leads to spontaneous ring-opening or polymerization due to the high inherent ring strain. By isolating azetidine-2-carbonitrile as a hemioxalate salt, we protonate the secondary amine, effectively deactivating the nitrogen lone pair and stabilizing the ring system for long-term benchtop storage.

Table 1: Physicochemical Properties of Azetidine-2-Carbonitrile Hemioxalate

PropertyValueCausality / Significance
CAS Number (Racemate) 2007909-38-6[1]Standard identifier for the bis(azetidine-2-carbonitrile) oxalic acid salt[1].
CAS Number (R-enantiomer) 2173052-89-4[3]Optically pure starting material crucial for stereospecific target engagement[3].
Molecular Formula C4H6N2 · 1/2 C2H2O4The 2:1 stoichiometry (azetidine to oxalic acid) ensures a perfectly balanced crystal lattice.
Ring Conformation 4-membered N-heterocycleImparts high steric strain and rigidity, enabling stereoselective functionalization based on existing substituent steric bulk[2].

3. Mechanistic Utility in Drug Design

3.1. Ketohexokinase (KHK) Inhibition for Metabolic Disease Ketohexokinase (KHK) drives the first step of fructose metabolism, and its dysregulation is a primary driver of non-alcoholic fatty liver disease (NAFLD). In recent patent literature, azetidine-2-carbonitrile hemioxalate is utilized as a foundational scaffold to synthesize (2S)-2-methylazetidin-1-yl derivatives[4]. The compact nature of the azetidine ring allows these inhibitors to deeply penetrate the ATP-binding pocket of KHK, displacing endogenous substrates and halting lipogenesis[4].

3.2. Plasmodium falciparum DHODH Inhibition In the realm of infectious diseases, azetidine-2-carbonitriles have been identified as a highly potent, selective class of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[5]. Advanced derivatives, such as BRD9185, feature three contiguous stereocenters (2S,3S,4S) built from the azetidine core[5]. These compounds act by competitively displacing the endogenous cofactor decylubiquinone, thereby shutting down de novo pyrimidine biosynthesis and resulting in parasite death[5].

PfDHODH_Pathway Azetidine Azetidine-2-carbonitrile Derivatives (e.g., BRD9185) PfDHODH PfDHODH Enzyme (Active Site) Azetidine->PfDHODH Competitive Binding Decylubiquinone Decylubiquinone (Endogenous Cofactor) Decylubiquinone->PfDHODH Displaced Orotate Orotate PfDHODH->Orotate Catalysis Blocked Dihydroorotate Dihydroorotate Dihydroorotate->PfDHODH Substrate Pyrimidine Pyrimidine Biosynthesis (Halted) Orotate->Pyrimidine Parasite Plasmodium falciparum Death Pyrimidine->Parasite

Mechanistic pathway of azetidine-2-carbonitrile derivatives inhibiting PfDHODH.

4. Advanced Synthetic Methodologies & Protocols

4.1. Protocol 1: Diastereoselective α-Alkylation via N-Borane Complexes Direct α-alkylation of azetidine-2-carbonitriles using strong bases typically triggers ring-opening. By forming an N-borane (BH3) complex, we chemically mask the nitrogen lone pair. This prevents unwanted N-alkylation and sterically locks the ring, allowing for highly diastereoselective α-alkylation[2].

Step-by-Step Methodology:

  • Free-Base Generation : Suspend azetidine-2-carbonitrile hemioxalate in dichloromethane (DCM). Wash vigorously with saturated aqueous NaHCO3. Extract the organic layer and dry over Na2SO4.

    • Causality: The hemioxalate salt must be neutralized to liberate the nitrogen lone pair, which is strictly required for the subsequent borane coordination.

  • N-Borane Complexation : To the free base in THF at 0 °C, add BH3·SMe2 (1.2 eq) dropwise. Stir for 2 hours[2].

    • Causality: The borane group acts as a traceless protecting group. It shields the nitrogen and prevents β-elimination during the upcoming basic conditions[2].

  • α-Deprotonation : Cool the reactor to -78 °C. Slowly introduce Lithium diisopropylamide (LDA) (1.2 eq) and stir for 30 minutes[2].

    • Validation Check: The reaction mixture should transition to a deep yellow hue, a self-validating visual indicator of α-lithiated carbanion formation.

  • Electrophilic Trapping : Add the desired electrophile (e.g., benzyl bromide, 1.3 eq) at -78 °C. Allow the system to gradually warm to room temperature over 4 hours[2].

  • Workup : Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography. The borane complex can be removed later via mild acidic hydrolysis.

Alpha_Alkylation Start Azetidine-2-carbonitrile Hemioxalate FreeBase Free Base Generation (NaHCO3 wash) Start->FreeBase Borane N-Borane Complexation (BH3·SMe2, 0°C) FreeBase->Borane Exposes N-lone pair Carbanion α-Deprotonation (LDA, -78°C) Borane->Carbanion Prevents ring-opening Alkylation Electrophilic Addition (R-X, -78°C to RT) Carbanion->Alkylation Stereocontrolled attack Product α-Alkylated Azetidine (Diastereomerically Pure) Alkylation->Product

Self-validating workflow for diastereoselective α-alkylation of azetidine-2-carbonitriles.

4.2. Protocol 2: Enantioselective Biotransformation When enantiopure azetidine-2-carboxylic acids are required, chemical resolution is often low-yielding. Instead, a whole-cell biocatalytic approach utilizing Rhodococcus erythropolis AJ270 provides a highly efficient, green alternative[6].

Step-by-Step Methodology:

  • Biocatalyst Preparation : Culture R. erythropolis AJ270 cells in a standard phosphate buffer (pH 7.2) at 30 °C.

    • Causality: This specific microbial strain is chosen because it expresses a highly active, non-enantioselective nitrile hydratase coupled with a strictly R-enantioselective amidase[6].

  • Substrate Incubation : Introduce the racemic azetidine-2-carbonitrile directly into the resting cell suspension.

  • Tandem Enzymatic Resolution : The nitrile hydratase rapidly converts the racemate into racemic azetidine-2-carboxamide. Immediately, the R-enantioselective amidase hydrolyzes only the (R)-amide into (R)-azetidine-2-carboxylic acid, leaving the (S)-amide untouched[6].

  • Product Isolation : Filter off the cellular biomass. Separate the (R)-acid from the (S)-amide using ion-exchange chromatography.

    • Validation Check: Analyze the fractions using Chiral HPLC. A successful resolution will yield an enantiomeric excess (ee) of >99% for both isolated compounds[6].

Table 2: Biotransformation Yields and Enantiomeric Excess (ee)

SubstrateEnzyme SourceIsolated ProductYield (%)Enantiomeric Excess (ee %)
(±)-Azetidine-2-carbonitrileR. erythropolis AJ270(R)-Azetidine-2-carboxylic acid42%[6]>99%[6]
(±)-Azetidine-2-carbonitrileR. erythropolis AJ270(S)-Azetidine-2-carboxamide45%[6]>99%[6]

References

  • Title: azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram - CP Lab Safety. Source: calpaclab.com. URL:1

  • Title: Helional | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3

  • Title: WO2022212194A1 - Khk inhibitors - Google Patents. Source: google.com. URL: 4

  • Title: Accela ChemBio Inc. (Page 8) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com. URL:

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC. Source: nih.gov. URL: 2

  • Title: Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: 6

  • Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC. Source: nih.gov. URL: 5

Foundational

Harnessing the Azetidine Scaffold in Modern Drug Discovery: Biological Activity, Mechanisms, and Screening Protocols

Executive Summary: The sp³-Rich Paradigm Shift In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich aliphatic heterocycles represents a fundame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The sp³-Rich Paradigm Shift

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich aliphatic heterocycles represents a fundamental strategy to improve clinical success rates. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a highly privileged structural motif.

The inherent ring strain (approximately 26 kcal/mol) and rigid geometry of azetidines offer unique vectors for substituent projection. This enables precise interactions with biological targets while simultaneously enhancing metabolic stability and aqueous solubility compared to larger homologues like pyrrolidines or piperidines 1[1].

Structural Rationale and Causality in Azetidine Design

When optimizing a lead compound, replacing a piperidine or pyrrolidine with an azetidine is rarely arbitrary. The causality behind this bioisosteric replacement lies in its profound physicochemical modulation:

  • Reduced Basicity: The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the pKa relative to unstrained amines. This reduced basicity frequently translates to improved membrane permeability and a reduced hERG liability.

  • Enhanced Metabolic Stability: The compact, sp³-rich core minimizes the lipophilic surface area that is typically susceptible to cytochrome P450-mediated oxidative metabolism.

  • Conformational Rigidity: Azetidines lock pharmacophores into specific spatial orientations, drastically reducing the entropic penalty upon target binding and increasing target selectivity 2[2].

FDA-Approved Therapeutics: Clinical Validation

The translation of azetidine chemistry from the bench to the clinic is validated by several FDA- and EMA-approved drugs across diverse therapeutic areas 3[3]. The table below summarizes key quantitative and qualitative data regarding these approvals.

Drug NameTherapeutic AreaTarget / Mechanism of ActionStructural Role of the Azetidine Motif
Azelnidipine CardiovascularL-type Calcium Channel BlockerEnhances receptor selectivity and prolongs half-life.
Baricitinib Autoimmune / InflammatoryJAK1/JAK2 InhibitorModulates basicity and improves the overall pharmacokinetic profile.
Cobimetinib Oncology (Melanoma)MEK1/MEK2 InhibitorProvides conformational restriction for optimal allosteric pocket binding.
Delafloxacin Infectious DiseaseBacterial Topoisomerase InhibitorIncreases potency specifically in acidic physiological environments.
Ceftolozane Infectious DiseasePenicillin-Binding Proteins (PBPs)Fused β-lactam (2-azetidinone) disrupts bacterial cell wall synthesis.

Biological Activity and Mechanisms of Action

Anticancer Activity via Signal Transduction Inhibition

Azetidine derivatives have demonstrated profound efficacy in disrupting oncogenic signaling pathways. For instance, novel azetidine-based inhibitors are actively utilized to target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway 4[4]. By binding to the SH2 domain of STAT3, these compounds prevent its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inducing apoptosis in tumor cells.

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates Dimer p-STAT3 Dimer STAT3->Dimer Dimerization Azetidine Azetidine Inhibitor Azetidine->STAT3 Blocks SH2 Domain Azetidine->Dimer Prevents Nucleus Gene Transcription Dimer->Nucleus Translocation

Mechanism of STAT3 pathway inhibition by targeted azetidine derivatives.

Antimicrobial Activity: Cell Wall and Mycolic Acid Inhibition

The 2-azetidinone (β-lactam) core is historically renowned for inhibiting bacterial cell wall synthesis by covalently binding to Penicillin-Binding Proteins (PBPs) 5[5]. Beyond classical β-lactams, novel monocyclic azetidine derivatives exhibit potent antitubercular activity by inhibiting mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell envelope[4].

CNS Modulators and Antidepressants

Indole-bearing azetidine derivatives have been synthesized and evaluated as potent monoamine oxidase A (MAO-A) inhibitors. The azetidine ring serves as a rigid spacer that precisely positions the indole moiety within the MAO-A catalytic site, demonstrating significant antidepressant-like action in preclinical models6[6].

Experimental Methodology: Self-Validating Protocols for Azetidine Screening

To ensure rigorous validation of azetidine-based STAT3 inhibitors, I have designed a self-validating experimental workflow. This protocol integrates a primary phenotypic readout with an orthogonal mechanistic validation to systematically eliminate false positives (e.g., non-specific cytotoxicity or direct luciferase enzyme inhibition).

Protocol: In Vitro Screening of Azetidine Derivatives for STAT3 Inhibition

Objective: To quantify the IC₅₀ of azetidine compounds using a STAT3-luciferase reporter assay, followed by Western blot validation of target engagement.

Step 1: Cell Culture and Seeding

  • Culture STAT3-Luciferase reporter HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 1×104 cells/well in a 96-well opaque white plate.

    • Causality: Opaque white plates are mandatory to prevent well-to-well optical crosstalk and maximize signal reflection during luminescence reading.

  • Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Ensures cells return to logarithmic growth phase for consistent reporter expression.

Step 2: Compound Treatment

  • Prepare a 10 mM stock of the azetidine derivative in anhydrous DMSO.

  • Perform a 1:3 serial dilution in serum-free media to generate an 8-point concentration curve (e.g., 10 µM down to 4.5 nM).

    • Causality: Utilizing serum-free media prevents compound sequestration by serum proteins (like BSA), which can artificially inflate the apparent IC₅₀.

  • Treat cells with the diluted compounds for 2 hours prior to stimulation. Maintain final DMSO concentration ≤0.1% .

    • Causality: Prevents solvent-induced cytotoxicity from confounding the viability readout.

Step 3: Cytokine Stimulation

  • Add Recombinant Human IL-6 (final concentration 50 ng/mL) to all wells except the negative control.

  • Incubate for 6 hours.

    • Causality: 6 hours is the optimal temporal window for STAT3-driven luciferase transcription, translation, and intracellular accumulation without triggering negative feedback loops (e.g., SOCS3 expression).

Step 4: Luciferase Readout

  • Add 50 µL of ONE-Glo™ Luciferase Assay System reagent to each well.

  • Incubate for 5 minutes at room temperature on a plate shaker to ensure complete cell lysis.

  • Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Step 5: Orthogonal Validation via Western Blot (The Self-Validating Step)

  • To ensure the luminescence drop is due to true STAT3 inhibition and not a false positive, harvest lysates from parallel treatments in 6-well plates.

  • Probe with anti-p-STAT3 (Tyr705) and anti-total-STAT3 antibodies.

    • Causality: A true azetidine-based STAT3 inhibitor will show a dose-dependent decrease in p-STAT3 without altering total STAT3 levels. If total STAT3 drops, the compound is non-specifically cytotoxic.

HTS_Workflow Compound Azetidine Library Treatment Dose-Response Treatment Compound->Treatment CellLine STAT3-Luc Cells CellLine->Treatment Assay Luciferase Readout Treatment->Assay 24h Incubation Validation Western Blot Validation Assay->Validation Hit Confirmation Data Lead Selection Validation->Data Efficacy Confirmed

Self-validating high-throughput screening workflow for azetidine inhibitors.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed (NIH)[Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Publishing[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides PMC (NIH)[Link]

  • Azetidinones International Journal of Pharmaceutical Sciences Review and Research[Link]

  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review Research Journal of Pharmacy and Technology[Link]

Sources

Exploratory

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Chemistry

An In-depth Technical Guide to Azetidine Chemistry and Applications for Drug Discovery Professionals Azetidine, a four-membered nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Azetidine Chemistry and Applications for Drug Discovery Professionals

Azetidine, a four-membered nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its significance stems from a unique balance of chemical properties conferred by its strained four-membered ring. This inherent ring strain, approximately 25.4 kcal/mol, positions azetidine between the highly reactive and less stable aziridines (~27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (~5.4 kcal/mol).[3][4] This intermediate reactivity provides a unique combination of stability for handling and controlled reactivity that can be triggered under specific conditions, making it a "privileged scaffold" for drug design.[3][5][6][7] The conformational rigidity imposed by the ring allows for a more defined three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][8][9] This guide offers a comprehensive exploration of azetidine chemistry, from its fundamental properties and synthesis to its strategic application in drug development, providing field-proven insights for researchers and scientists.

Chapter 1: Physicochemical Properties and Strain-Driven Reactivity

The chemistry of azetidines is fundamentally governed by their unique structural and electronic properties. Understanding these characteristics is crucial for predicting their behavior and strategically incorporating them into complex molecules.

The Decisive Role of Ring Strain

The angular strain within the azetidine ring is the primary driver of its reactivity.[3][4][10] While stable enough for isolation and manipulation, the stored energy can be harnessed for synthetic transformations, particularly ring-opening reactions, that are less favorable in larger, unstrained rings.[4] This strain-release principle is a powerful tool in synthetic chemistry.

Table 1: Comparative Physicochemical Properties of Small N-Heterocycles

Property Aziridine Azetidine Pyrrolidine
Ring Strain (kcal/mol) ~27.7[4] ~25.4[3][4] ~5.4[3][4]
pKa ~7.98[11] ~11.29[11] ~11.31[11]

| Reactivity/Stability | High Reactivity, Low Stability | Moderate Reactivity, Good Stability | Low Reactivity, High Stability |

cluster_0 Comparative Ring Strain Aziridine Aziridine ~27.7 kcal/mol (High Strain) Azetidine Azetidine ~25.4 kcal/mol (Moderate Strain) Aziridine->Azetidine Decreasing Reactivity Pyrrolidine Pyrrolidine ~5.4 kcal/mol (Low Strain) Azetidine->Pyrrolidine Increasing Stability

Caption: Comparative ring strain and resulting reactivity trends.

Key Reactivity Patterns
  • N-Functionalization: The azetidine nitrogen possesses a lone pair of electrons and, with a pKa of 11.29, behaves as a typical secondary amine.[11] It readily undergoes nucleophilic attack on electrophiles, making N-alkylation and N-acylation fundamental and predictable reactions for diversification.[12]

  • Ring-Opening Reactions: Strain-release drives the ring-opening of azetidines, a reaction class that dramatically distinguishes them from their five- and six-membered counterparts.[4]

    • Acid-Catalyzed Opening: In the presence of strong acids, the nitrogen is protonated, activating the ring for nucleophilic attack and cleavage of a C-N bond.[13]

    • Nucleophilic Opening: While less strained than aziridines, azetidines can undergo regioselective ring-opening with various nucleophiles, often requiring activation of the nitrogen with an electron-withdrawing group.[4] For example, enantioselective desymmetrization has been achieved using thiols, and regioselective opening with arenes and fluoride sources has been reported.[4]

Chapter 2: Core Methodologies for Azetidine Synthesis

The growing importance of azetidines has spurred the development of diverse and robust synthetic methods. The choice of strategy is often dictated by the desired substitution pattern and the need for stereochemical control.

A Azetidine Core Synthesis B Intramolecular Cyclization C-N Bond Formation C-C Bond Formation Michael Addition A->B C [2+2] Cycloadditions Aza Paternò-Büchi Ketene-Imine (for β-lactams) A->C D Strain-Release Methods Aziridine Ring Expansion Azabicyclobutane (ABB) Opening A->D E Other Modern Routes Ring Contraction Annulation from Cyclopropanes A->E

Caption: Major synthetic pathways to the azetidine scaffold.

Strategy 1: Intramolecular Cyclization

This is the most traditional and widely used approach, involving the formation of the ring from an acyclic precursor.[11]

  • C-N Bond Formation: The most common pathway involves the intramolecular nucleophilic displacement of a leaving group (e.g., a halide or tosylate) from a γ-carbon by a nitrogen atom in a γ-amino alcohol or γ-haloamine.[11][14]

  • C-C Bond Formation: A less frequent but powerful strategy involves forming a C-C bond, which is advantageous for installing nitrogen substituents that are incompatible with nucleophilic displacement conditions.[11]

Strategy 2: Cycloaddition Reactions

Cycloadditions offer an efficient route to construct the four-membered ring in a single, often stereoselective, step.

  • Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a highly effective method for synthesizing functionalized azetidines.[15][16] Recent advancements have enabled this reaction using visible light and a photocatalyst, representing a greener and more accessible approach.[3][17]

Strategy 3: Strain-Release Methodologies

These modern strategies leverage highly strained precursors to access functionalized azetidines.

  • 1-Azabicyclo[1.1]butane (ABB) Functionalization: The high ring strain of ABBs allows for their modular and stereospecific strain-release functionalization. Treatment of ABBs with a wide range of nucleophiles leads to a diverse array of substituted azetidines, making this a powerful tool for late-stage diversification.[18][19]

Chapter 3: Strategic Applications in Drug Discovery and Development

The incorporation of an azetidine ring is a deliberate strategic choice made by medicinal chemists to optimize the properties of a drug candidate.[1]

The Strategic Value of the Azetidine Moiety
  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability. The nitrogen atom within the strained ring is often more resistant to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1][8]

  • Bioisosteric Replacement: The azetidine scaffold is a versatile bioisostere for other cyclic motifs like piperidine, piperazine, or morpholine. This substitution can reduce molecular weight and lipophilicity while maintaining or improving biological activity by providing a more constrained orientation of key pharmacophoric groups.[1][20]

  • Exploration of Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring provides unique vectors for substituent placement, allowing chemists to access novel regions of chemical space and optimize structure-activity relationships (SAR).[1][7]

cluster_0 Bioisosteric Replacement A Piperidine in Drug X (Flexible, Higher MW) B Azetidine in Drug Y (Rigid, Lower MW) A->B Improves: - Potency - Selectivity - PK Properties

Caption: Azetidine as a bioisostere for larger heterocyclic rings.

Case Studies: FDA-Approved Azetidine-Containing Drugs

The successful application of azetidine chemistry is best exemplified by several marketed drugs across various therapeutic areas.[8]

Table 2: Selected FDA-Approved Drugs Featuring an Azetidine Scaffold

Drug Name Therapeutic Area Mechanism of Action
Azelnidipine [3][4] Hypertension Dihydropyridine Calcium Channel Blocker
Cobimetinib [3][4][8] Oncology (Melanoma) MEK1/2 Inhibitor
Baricitinib [8] Rheumatoid Arthritis Janus Kinase (JAK) Inhibitor
Sarolaner [8] Veterinary (Antiparasitic) Isoxazoline Ectoparasiticide
Ximelagatran *[4][6] Anticoagulant Direct Thrombin Inhibitor

*Withdrawn from the market due to hepatotoxicity, highlighting the importance of rigorous clinical evaluation.

Chapter 4: Field-Proven Experimental Protocols

To ensure trustworthiness and practical utility, this section provides detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a robust method for C-N bond formation to generate functionalized azetidine derivatives, adapted from the work of Gudelis et al.[21] The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[21][22]

Reaction Principle: A base-catalyzed conjugate addition of a nucleophilic amine to the electrophilic double bond of methyl 2-(N-Boc-azetidin-3-ylidene)acetate. The N-Boc protecting group is crucial for directing the addition and preventing side reactions.[21]

Start Combine Reactants: - Azetidine Acceptor - N-Nucleophile - Anhydrous CH3CN Step1 Add DBU catalyst (1.1 eq) Start->Step1 Step2 Heat reaction mixture (e.g., 80 °C) Step1->Step2 Step3 Monitor reaction (TLC or LC-MS) Step2->Step3 Step4 Aqueous Work-up: - Quench reaction - Extract with EtOAc Step3->Step4 Step5 Purify product (Flash Chromatography) Step4->Step5 End Isolated Product: Methyl 2-(azetidin-3-yl)acetate derivative Step5->End

Caption: Step-by-step experimental workflow for aza-Michael addition.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq), the desired N-nucleophile (e.g., pyrazole, 1.2 eq), and anhydrous acetonitrile (CH₃CN) to form a 0.2 M solution.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and allow it to stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[21]

Protocol 2: Visible-Light-Mediated [2+2] Photocycloaddition

This protocol outlines a modern, cutting-edge approach for azetidine synthesis, based on the work of Schindler's laboratory, which utilizes visible light to promote an aza-Paternò-Büchi reaction.[3][17]

Reaction Principle: An iridium-based photocatalyst, activated by visible light (blue LEDs), facilitates a triplet energy transfer to an oxime precursor. This excited-state species then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring.[3]

Step-by-Step Methodology:

  • Preparation: In a vial suitable for photochemical reactions, combine the 2-isoxazoline-3-carboxylate substrate (1.0 eq), the alkene (2.0-3.0 eq), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).

  • Degassing: Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) and thoroughly degas the solution via several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the sealed reaction vial in a photochemical reactor equipped with blue light LEDs (λ ≈ 450 nm) and ensure consistent stirring. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material using TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude residue directly by flash column chromatography to isolate the functionalized azetidine product.[3][17]

Conclusion and Future Directions

Azetidine chemistry has matured into a vital and dynamic field within organic synthesis and drug discovery. The unique blend of stability and strain-driven reactivity makes the azetidine scaffold a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[5][8] Recent advances, particularly in catalytic and photochemical methods, have significantly broadened the accessibility and diversity of these valuable heterocycles.[3][8] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, expanding the application of azetidines in late-stage functionalization, and exploring their use in novel therapeutic modalities and materials science.[3][5] For the drug development professional, a deep understanding of azetidine chemistry is no longer optional but essential for designing the next generation of innovative therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Synthesis of azetidines by aza P
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Synthesis of azetidines by aza P
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Research Communities.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidine Synthesis. [No Source Found].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [No Source Found].
  • Azetidines. Enamine.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Azetidine: Chemical Reactivity. YouTube.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. [No Source Found].
  • Reactions of Azetidines. Ambeed.com.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

Sources

Foundational

Advanced Handling, Safety, and Mechanistic Profiling of Azetidine-2-carbonitrile in Drug Discovery

Executive Summary Azetidine-2-carbonitrile (A2C) has emerged as a highly valuable, strained four-membered heterocyclic building block in modern organic synthesis and medicinal chemistry[1]. Its unique structural rigidity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-2-carbonitrile (A2C) has emerged as a highly valuable, strained four-membered heterocyclic building block in modern organic synthesis and medicinal chemistry[1]. Its unique structural rigidity and the versatile reactivity of its carbonitrile group make it an ideal precursor for complex active pharmaceutical ingredients (APIs), including potent antimalarials and antipsychotics[2]. However, the same structural features that make A2C a desirable scaffold also impart significant handling challenges and specific biological toxicities. This whitepaper provides an in-depth technical analysis of A2C, detailing the causality behind its toxicity, establishing self-validating handling protocols, and outlining step-by-step experimental methodologies for its safe application in drug development.

Chemical Profile and Reactivity Dynamics

The utility of A2C stems from the inherent ring strain of the azetidine core (~26 kcal/mol), which provides a unique conformational restriction highly sought after in structure-activity relationship (SAR) optimization[3]. The carbonitrile moiety acts as a highly polarized synthetic handle that can undergo nucleophilic substitution, hydrolysis to carboxylic acids, or reduction to primary amines[4].

Because of this high energy state, the molecule is inherently reactive. The secondary amine within the ring is a strong nucleophile, while the nitrile carbon is highly electrophilic. This dual reactivity necessitates rigorous protection strategies (e.g., using benzyloxycarbonyl chloride to form 1-Cbz-azetidine-2-carbonitrile) to prevent spontaneous polymerization or degradation during complex synthetic sequences[4].

Mechanistic Toxicology: The ProRS Misincorporation Pathway

Understanding the toxicity of A2C is critical for safe laboratory handling and for designing derivatives that avoid off-target biological effects. The primary toxicity of A2C does not stem from acute chemical reactivity, but rather from evolutionary molecular mimicry[1].

A2C is a structural analog of the natural amino acid proline. During cellular protein synthesis, the enzyme prolyl-tRNA synthetase (ProRS) is responsible for recognizing proline and attaching it to its corresponding transfer RNA (tRNA). Because the four-membered azetidine ring closely mimics the five-membered pyrrolidine ring of proline, A2C can erroneously fit into the active site of ProRS[1].

Once bound, ProRS activates A2C and ligates it to tRNA^Pro. The ribosome, unable to distinguish between the natural amino acid and the analog, incorporates A2C into the nascent polypeptide chain. This misincorporation disrupts the tightly controlled secondary structures of proteins (such as alpha-helices and collagen triple helices), leading to catastrophic protein misfolding, aggregation, and ultimately, cellular apoptosis[1].

G A Azetidine-2-carbonitrile (Proline Analog) B ProRS Active Site A->B Structural Mimicry C tRNA Ligation B->C Erroneous Activation D Ribosomal Translation C->D Ribosomal Delivery E Protein Misfolding D->E Misincorporation

Mechanistic pathway of A2C toxicity via ProRS-mediated protein misincorporation.

Laboratory Safety and Handling Protocols

Due to its volatility, irritant properties, and specific translational toxicity, A2C must be handled under strict environmental controls[4]. The following protocols are designed as self-validating systems to ensure both operator safety and chemical integrity.

Storage and Environmental Controls
  • Temperature & Atmosphere: A2C must be stored at 2–8 °C under an inert argon atmosphere[4]. Causality: The high ring strain combined with the polarized nitrile group makes A2C susceptible to moisture-induced hydrolysis. Argon displaces atmospheric oxygen and water vapor, preventing the premature degradation of the nitrile into an amide or carboxylic acid.

  • Handling: All manipulations must occur within a certified fume hood using nitrile gloves and chemical splash goggles. Causality: The nitrile group can release volatile, highly toxic cyanide byproducts if subjected to extreme acidic or basic conditions.

G cluster_0 Safety & Storage cluster_1 Synthetic Workflow S1 Store at 2-8°C under Argon S2 Fume Hood Handling W1 Intramolecular Cyclization S2->W1 Proceed to synthesis W2 Amine Protection (Cbz/o-NBS) W1->W2 Validate via 1H-NMR W3 Stereospecific Arylation W2->W3 Enantiomeric Enrichment W4 Nitrile Functionalization W3->W4 Target API Scaffold

Standardized workflow for the safe handling and synthetic functionalization of A2C.

Experimental Methodologies

Protocol 4.1: Self-Validating Amine Protection (Cbz-Cl)

To utilize the carbonitrile group without inducing self-polymerization, the secondary amine of the azetidine ring must be protected[4].

  • Preparation: In a flame-dried round-bottom flask purged with argon, dissolve 1.0 equivalent of Azetidine-2-carbonitrile in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: Anhydrous DCM prevents water from competing as a nucleophile against the azetidine amine.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The subsequent reaction is highly exothermic. Cooling prevents thermal ring-opening of the strained azetidine core.

  • Protection: Dropwise, add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) over 15 minutes. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Self-Validation Checkpoint: Before proceeding to workup, perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent.

    • Validation: The reaction is successful if the ninhydrin-active starting material spot disappears and a new UV-active spot (the Cbz-protected product) appears. Further validate via IR spectroscopy by confirming the disappearance of the broad N-H stretch at ~3300 cm⁻¹ while the sharp C≡N stretch at ~2200 cm⁻¹ remains intact.

Protocol 4.2: In Vitro ProRS Misincorporation Assay

When developing new A2C-derived APIs, researchers must verify that the new derivative does not retain the off-target ProRS toxicity of the parent compound.

  • Cell Culture: Plate HeLa cells at 1×104 cells/well in a 96-well plate using proline-depleted DMEM media supplemented with 10% dialyzed FBS.

    • Causality: Depleting natural proline forces the cellular machinery to utilize the A2C derivative if it acts as a substrate for ProRS, amplifying the toxicity signal.

  • Compound Dosing: Treat the cells with the A2C derivative at varying concentrations (0.1 μM to 100 μM) and incubate for 24 hours.

  • Self-Validation Checkpoint (Puromycin Labeling): Add 1 μM puromycin for the final 30 minutes of incubation. Extract proteins and perform a Western blot using an anti-puromycin antibody.

    • Validation: Puromycin incorporates into actively translating peptides. A decrease in the puromycin signal relative to the vehicle control validates that the A2C derivative is stalling the ribosome or causing premature chain termination due to ProRS misincorporation.

Quantitative Bioactivity of A2C Derivatives

Despite its inherent toxicity, strategic functionalization of the A2C scaffold has yielded highly potent, selective therapeutic agents. By adding bulky hydrophobic groups or altering the stereochemistry, researchers can sterically hinder the molecule from entering the ProRS active site while maintaining target affinity. Below is a summary of validated A2C-derived APIs.

Compound DesignationPrimary Biological TargetQuantitative Potency (IC50)Therapeutic Indication
BRD7539 P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)0.033 μMMalaria (Asexual & Liver stages)[2]
BRD9185 P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)In vivo sterile cure (3 doses)Malaria[5]
AMAC Dipeptidyl Peptidase IV (DPP IV)30 nM (0.030 μM)Psychosis / Schizophrenia[6]

Table 1: Comparative bioactivity of functionalized Azetidine-2-carbonitrile derivatives. Note the high potency achieved once the scaffold is properly functionalized to avoid ProRS toxicity.

Conclusion

Azetidine-2-carbonitrile remains a double-edged sword in drug discovery. Its strained ring and versatile nitrile group offer unparalleled opportunities for synthesizing complex, conformationally restricted APIs like BRD7539 and AMAC. However, its structural mimicry of proline necessitates a deep understanding of ProRS-mediated translational toxicity. By adhering to strict, self-validating handling protocols and utilizing targeted functionalization strategies, researchers can safely harness the chemical power of A2C while engineering out its evolutionary liabilities.

References

  • Kato, N., et al. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at:[Link]

  • Schreiber, S. L., et al. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]

  • Sutton, J. M., et al. DPP IV inhibitor blocks mescaline-induced scratching and amphetamine-induced hyperactivity in mice. PubMed (NIH). Available at:[Link]

  • Wirth, D. F., et al. Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery. ACS Infectious Diseases. Available at:[Link]

Sources

Exploratory

A Technical Guide to Strained Ring Systems in Medicinal Chemistry

Abstract The incorporation of small, strained aliphatic rings into molecular scaffolds is a transformative strategy in modern medicinal chemistry. These unique structural motifs, including cyclopropanes, cyclobutanes, az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of small, strained aliphatic rings into molecular scaffolds is a transformative strategy in modern medicinal chemistry. These unique structural motifs, including cyclopropanes, cyclobutanes, azetidines, oxetanes, and bicyclo[1.1.1]pentanes, offer a powerful toolkit for modulating the physicochemical and pharmacological properties of drug candidates. By moving away from traditional flat, aromatic structures, medicinal chemists can "escape flatland" and access novel three-dimensional chemical space, leading to compounds with improved solubility, metabolic stability, and target engagement.[1] This guide provides an in-depth analysis of the principles governing the use of strained rings, explores key examples and their impact on drug design, details synthetic considerations, and offers a forward-looking perspective on the evolving role of these valuable scaffolds.

The Rationale for Strain: A Double-Edged Sword

At its core, ring strain is a form of instability arising from deviations in bond angles and conformations from their ideal, low-energy states.[2] For instance, the sp³-hybridized carbons in cyclopropane are forced into 60° bond angles, a significant departure from the ideal 109.5°, resulting in substantial angle strain.[2][3][4] This stored potential energy makes these rings more reactive than their acyclic or larger-ring counterparts.[5]

While this inherent reactivity can be a liability, it is also the source of the unique advantages these rings offer in a medicinal chemistry context:

  • Conformational Rigidity: The strain within small rings locks them into well-defined three-dimensional conformations.[1] This rigidity minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.

  • Novel Exit Vectors: Strained rings orient substituents in precise spatial arrangements that are often unachievable with more flexible or planar systems. This allows for the exploration of new interactions within a target's binding pocket.

  • Physicochemical Property Modulation: The introduction of small, sp³-rich rings can significantly improve a molecule's properties. By increasing the fraction of sp³ carbons (Fsp³), these motifs can disrupt planarity, which often leads to increased aqueous solubility and permeability while reducing undesirable π-π stacking interactions.[1][6]

  • Metabolic Stability: Strained rings can block sites of metabolism. By replacing metabolically vulnerable groups, such as gem-dimethyl or morpholine moieties, with more robust cyclobutane or oxetane rings, the metabolic half-life of a compound can be significantly extended.[7]

However, the use of strained rings is not without its challenges. The same reactivity that provides synthetic handles can also lead to metabolic instability or off-target reactivity in a physiological environment. Furthermore, the synthesis of complex, highly substituted strained rings can be non-trivial, often requiring specialized methodologies.[8][9]

Key Strained Scaffolds and Their Applications

The medicinal chemist's toolbox of strained rings has expanded significantly. Below are some of the most impactful examples.

Three-Membered Rings: Cyclopropanes and Beyond

The cyclopropane ring, though highly strained, is a valuable motif in drug design.[10] Its rigid structure can act as a conformationally restricted linker or as a bioisostere for other groups. The increased s-character of its C-H bonds and the p-character of its C-C bonds give it unique electronic properties.

Four-Membered Rings: Cyclobutanes, Azetidines, and Oxetanes

With slightly less ring strain than cyclopropanes, four-membered rings represent a versatile and widely used class of scaffolds.[11][12][13][14]

  • Cyclobutanes: These rings serve as effective scaffolds for arranging substituents in a defined 3D space.[11] Their puckered conformation allows for axial and equatorial positioning of functional groups, influencing target interaction and physicochemical properties.[11] They are often used to improve metabolic stability and solubility.

  • Azetidines and Oxetanes: The incorporation of a heteroatom (nitrogen in azetidines, oxygen in oxetanes) into the four-membered ring introduces polarity and hydrogen-bonding capabilities.[8][15][16] These heterocycles are excellent bioisosteres for commonly used groups like gem-dimethyl or carbonyls.[7] Their inclusion can significantly enhance aqueous solubility, reduce lipophilicity, and block metabolic pathways, making them highly attractive in lead optimization.[7][17] There are currently 41 FDA-approved drugs containing an azetidine ring and 4 with an oxetane moiety.[17]

Bicyclic Systems: The Rise of Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane (BCP) has emerged as a powerful non-classical bioisostere for the para-substituted phenyl ring and the tert-butyl group.[18] Its rigid, rod-like structure effectively mimics the linear geometry of a para-substituted benzene ring but with a significantly different physicochemical profile.[18][19]

Key Advantages of BCP as a Phenyl Ring Bioisostere:

  • Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, BCP is less lipophilic than a phenyl ring.[18] Its incorporation often leads to dramatic improvements in aqueous solubility, permeability, and metabolic stability.[18][20][21]

  • Escape from Flatland: Replacing aromatic rings with 3D scaffolds like BCP is a key strategy to improve the drug-like properties of a molecule.[20]

  • Maintained Potency: In cases where the phenyl ring primarily acts as a rigid spacer and does not engage in crucial π-stacking interactions, replacement with BCP can maintain or even improve biological activity.[18][20]

A notable case study is the development of a γ-secretase inhibitor, where replacing a central fluorophenyl ring with a BCP motif resulted in an equipotent compound with significantly improved solubility and permeability.[21] This modification led to a four-fold increase in oral absorption in mouse models.[21]

Strategic Decision-Making and Data-Driven Insights

The choice to incorporate a strained ring is a strategic one, guided by the specific goals of the drug discovery program. The following diagram illustrates a simplified decision-making workflow.

Strained_Ring_Decision_Workflow Start Identify Lead Compound Liability (e.g., Poor Solubility, High Metabolism, Planarity) Isostere Is Bioisosteric Replacement Needed? Start->Isostere Phenyl Target: Phenyl Ring (as a spacer) Isostere->Phenyl Yes GemDimethyl Target: gem-Dimethyl or Carbonyl Isostere->GemDimethyl Yes FlexLinker Target: Flexible Linker Isostere->FlexLinker Yes ConsiderBCP Consider Bicyclo[1.1.1]pentane (BCP) - Improves solubility - Enhances metabolic stability Phenyl->ConsiderBCP ConsiderOxetane Consider Oxetane/Azetidine - Improves solubility - Blocks metabolism - Acts as H-bond acceptor (Oxetane) GemDimethyl->ConsiderOxetane ConsiderCyclo Consider Cyclopropane/Cyclobutane - Restricts conformation - Provides novel vectors FlexLinker->ConsiderCyclo Synthesize Synthesize Analogs ConsiderBCP->Synthesize ConsiderOxetane->Synthesize ConsiderCyclo->Synthesize Evaluate Evaluate Physicochemical Properties and Biological Activity Synthesize->Evaluate Outcome Optimized Lead Candidate Evaluate->Outcome

Caption: A workflow for selecting strained ring bioisosteres.

Data Presentation: Comparative Properties of Bioisosteres

The quantitative impact of these scaffolds is best illustrated by comparing their properties.

FragmentApproximate logPKey AttributesCommon Application
para-Xylene2.77Aromatic, planar, lipophilicCommon aromatic scaffold
BCP (1,3-dimethyl)~1.80Saturated, rigid, 3D, less lipophilicPhenyl ring bioisostere[18]
tert-Butylbenzene4.11Lipophilic, sterically bulkyBulky hydrophobic group
Adamantane2.88Rigid, 3D, lipophilicRigid hydrophobic scaffold
Oxetane-0.36Polar, H-bond acceptor, 3Dgem-dimethyl/carbonyl isostere[7]
Azetidine0.15Polar, H-bond acceptor/donor, 3DPyrrolidine/piperidine isostere[7]

Note: logP values are estimates and can vary based on calculation method and substitution.

Synthetic Methodologies and Protocols

The accessibility of strained ring systems has been a historical bottleneck.[9][17] However, recent advances in synthetic chemistry have made their incorporation more feasible.

Key Synthetic Strategies:
  • Cyclopropanation: The Simmons-Smith reaction and carbene additions to alkenes are classic methods for forming cyclopropane rings.[22]

  • [2+2] Cycloadditions: Photochemical and metal-catalyzed [2+2] cycloadditions are primary methods for constructing cyclobutane rings.

  • Ring-Closing Reactions: Intramolecular cyclizations are crucial for forming four-membered heterocycles like azetidines and oxetanes.

  • Strain-Release Functionalization: The inherent strain in systems like bicyclo[1.1.0]butanes can be harnessed to drive reactions that form functionalized cyclobutanes or other complex scaffolds.[23][24]

Representative Experimental Protocol: Synthesis of a BCP-Amine Derivative

This protocol is adapted from methodologies described for the functionalization of BCP precursors.

Objective: To synthesize N-benzyl-bicyclo[1.1.1]pentan-1-amine from [1.1.1]propellane.

Reaction Scheme: [1.1.1]Propellane + Benzylamine → N-benzyl-bicyclo[1.1.1]pentan-1-amine

Materials:

  • A solution of [1.1.1]propellane in diethyl ether

  • Benzylamine

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add benzylamine (1.2 equivalents) to the flask via syringe, dissolved in anhydrous diethyl ether.

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the solution of [1.1.1]propellane (1.0 equivalent) to the stirred benzylamine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-bicyclo[1.1.1]pentan-1-amine.

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Challenges and Future Outlook

Despite their proven utility, the application of strained rings is an evolving field. Key areas of future development include:

  • New Synthetic Methods: There is a continuous demand for more efficient, scalable, and stereoselective methods to synthesize functionalized strained rings.[16][25]

  • Understanding Metabolic Fate: While often used to improve metabolic stability, the breakdown products of strained rings are not always predictable. A deeper understanding of their metabolic pathways is crucial for de-risking their use in clinical candidates.

  • Novel Ring Systems: The exploration of new and more complex strained scaffolds will continue to open up new areas of chemical space for drug discovery.

The strategic incorporation of strained ring systems has unequivocally earned its place as a cornerstone of modern medicinal chemistry. By providing rational, data-driven approaches to overcoming common challenges in drug development, these small but powerful motifs will continue to be instrumental in the design of the next generation of therapeutics.

References

  • J Am Chem Soc. 2024 Dec 12;146(51):35377–35389. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Benchchem. A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design.
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • ResearchGate. Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring.
  • Synlett. Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
  • Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Journal of Medicinal Chemistry. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • ACS Medicinal Chemistry Letters. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
  • Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Journal of Medicinal Chemistry. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • Chemistry World. Easy addition of 'unnatural' strained rings boon for drug chemists.
  • ChemRxiv. Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time.
  • Al-Mustansiriyah University. Cycloalkanes.
  • JACS Au.
  • ChemMedChem.
  • Medicine LibreTexts. 11.9: Cycloalkanes.
  • ChemRxiv. Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters.
  • Benchchem.
  • RSC Medicinal Chemistry.
  • Institute of Pharmacy Technology, Salipur. CYCLO-ALKANES.
  • Chemistry LibreTexts. 1.
  • ChemRxiv.
  • Future Medicinal Chemistry. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery.
  • Wikipedia. Ring strain.
  • Introduction to Organic Chemistry. 3.6.
  • Molecules. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16.
  • Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis of Optically Active Azetidine-2-carbonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale Azetidines, highly strained four-membered n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Azetidines, highly strained four-membered nitrogen heterocycles, are critical structural motifs in modern drug discovery. They serve as conformationally restricted surrogates for pyrrolidines and piperidines, offering improved pharmacokinetic profiles and unique vector geometries in medicinal chemistry. Specifically, optically active azetidine-2-carbonitriles are versatile synthetic hubs[1]. They are direct precursors to enantiopure azetidine-2-carboxylic acids (proline homologues) and are featured in the synthesis of complex biologically active agents, such as the antimalarial compounds BRD3914 and BRD5018[2][3].

However, the asymmetric synthesis of these compounds is historically challenging. The inherent ring strain ( ∼26 kcal/mol) makes the four-membered ring susceptible to undesired ring-opening under harsh conditions, and achieving high stereocontrol at the α -position requires precise steric management[4].

As a Senior Application Scientist, I have structured this guide to detail two of the most robust, field-proven methodologies for accessing these chiral hubs: Biocatalytic Cascade Resolution and Diastereoselective α -Alkylation via N-Borane Complexes . Both methods are designed as self-validating systems, ensuring high enantiomeric excess ( ee ) and scalability.

Mechanistic Pathways & Causality

To successfully execute these syntheses, one must understand the causality behind the experimental design.

Pathway A: Biocatalytic Cascade Resolution

Enzymatic desymmetrization offers an environmentally benign route to enantiopure azetidines. Using the whole-cell catalyst Rhodococcus erythropolis AJ270, racemic azetidine-2-carbonitriles undergo a highly efficient kinetic resolution[1].

  • The Causality of Stereocontrol: The microorganism expresses two key enzymes. The first, nitrile hydratase , possesses a spacious active site pocket; it is highly active but virtually non-enantioselective, rapidly converting the racemic nitrile into a racemic amide[1]. The stereocontrol is entirely dictated by the second enzyme, an amidase , which is strictly R-enantioselective. It selectively hydrolyzes the (R) -amide into the (R) -carboxylic acid, leaving the (S) -amide intact. This enzymatic division of labor allows for the simultaneous isolation of (S) -amides and (R) -acids with >99.5%

    ee [5].

G N1 Racemic Azetidine-2-carbonitrile N2 Nitrile Hydratase (Non-enantioselective) N1->N2 N3 (R,S)-Azetidine-2-carboxamide N2->N3 H2O N4 Amidase (Highly R-enantioselective) N3->N4 N5 (R)-Azetidine-2-carboxylic acid (Product) N4->N5 Hydrolysis N6 (S)-Azetidine-2-carboxamide (Recovered Product) N4->N6 Kinetic Resolution

Biocatalytic cascade resolution of racemic azetidine-2-carbonitriles.
Pathway B: Diastereoselective α -Alkylation of N-Borane Complexes

For de novo asymmetric synthesis, chemical α -alkylation provides a route to quaternary stereocenters at the C2 position.

  • The Causality of Stereocontrol: Free azetidines undergo rapid nitrogen inversion, complicating facial selectivity during enolate formation. By complexing the nitrogen with borane ( BH3​ ), the conformation is locked[4][6]. When starting with a chiral auxiliary like (S) -1-phenylethylamine, the bulky aryl group shields one face of the molecule. Upon deprotonation with LDA at −78∘C , the resulting enolate is rigidly directed to accept electrophiles (e.g., benzyl bromide) exclusively from the less hindered face, yielding the α -alkylated product with excellent diastereomeric ratios ( dr>95:5 )[7][8].

G S1 Chiral 1-Arylethylamine + Dibromobutyronitrile S2 N-((S)-1-arylethyl)azetidine-2-carbonitrile S1->S2 Cyclization S3 N-Borane Complexation (BH3-THF) S2->S3 S4 Diastereomerically Pure N-Borane Complex S3->S4 Stereocontrol S5 LDA Deprotonation (-78 °C) S4->S5 S6 Electrophilic Trapping (e.g., BnBr) S5->S6 Enolate Intermediate S7 Optically Active α-Alkylated Nitrile S6->S7 Diastereoselective

Diastereoselective α-alkylation of N-borane azetidine-2-carbonitrile complexes.

Quantitative Data Summaries

The following table benchmarks the two methodologies to assist in route selection based on your project's scale and target profile.

ParameterBiocatalytic Resolution[1]N-Borane α -Alkylation[4]
Primary Reagents R. erythropolis AJ270, pH 7.0 buffer (S) -1-phenylethylamine, BH3​⋅THF , LDA
Target Stereocenter Tertiary (C2-H)Quaternary (C2-Alkyl)
Enantiomeric Excess ( ee ) >99.5% >98% (after auxiliary cleavage)
Diastereomeric Ratio ( dr ) N/A 97:3 (Major:Minor)
Typical Yield ∼48% (Max 50% per enantiomer) 72−85% (for the major diastereomer)
Scalability High (Gram-scale demonstrated)Moderate (Requires cryogenic control)
Operational Advantages Aqueous, ambient temp, green chemistryAccess to highly substituted quaternary carbons

Experimental Protocols

Protocol 1: Biocatalytic Kinetic Resolution of Racemic 1-Benzylazetidine-2-carbonitrile

This protocol is a self-validating system: reaction progress must be monitored via chiral HPLC to prevent over-hydrolysis, ensuring the Enantiomeric Ratio (E-value) remains >89 .

Materials:

  • Racemic 1-benzylazetidine-2-carbonitrile ( 2.0 mmol )

  • Rhodococcus erythropolis AJ270 wet cells ( 2.0 g )

  • Potassium phosphate buffer ( 0.1 M , pH 7.0)

Step-by-Step Methodology:

  • Preparation: Suspend 2.0 g of R. erythropolis AJ270 wet cells in 50 mL of 0.1 M potassium phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask.

  • Substrate Addition: Add 2.0 mmol of racemic 1-benzylazetidine-2-carbonitrile directly to the suspension.

  • Incubation: Incubate the mixture on a rotary shaker at 150 rpm and 30∘C .

  • In-Process Control (Self-Validation): Withdraw aliquots every 12 hours. Extract with ethyl acetate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction when the conversion of the (R) -enantiomer reaches >99% (typically 48-72 hours).

  • Termination & Extraction: Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the cells. Extract the supernatant with ethyl acetate ( 3×30 mL ). The organic layer contains the unreacted (S) -1-benzylazetidine-2-carboxamide.

  • Acid Isolation: Acidify the aqueous layer to pH 3.0 using 1 M HCl, then extract with dichloromethane to isolate the (R) -1-benzylazetidine-2-carboxylic acid.

  • Validation: Confirm optical purity via polarimetry and NMR. Expected ee is >99.5% .

Protocol 2: Diastereoselective α -Alkylation via N-Borane Complex

This system self-validates through intermediate NMR checks. The dr of the N-borane complex must be verified before proceeding to the cryogenic LDA step.

Materials:

  • N -((S)-1-arylethyl)azetidine-2-carbonitrile ( 1.0 eq )

  • BH3​⋅THF complex ( 1.0 M in THF, 1.1 eq )

  • Lithium diisopropylamide (LDA) ( 1.2 eq )

  • Benzyl bromide ( 1.3 eq )

Step-by-Step Methodology:

  • Borane Complexation: Dissolve N -((S)-1-arylethyl)azetidine-2-carbonitrile in anhydrous THF ( 0.2 M ) under an argon atmosphere. Cool to 0∘C .

  • Activation: Dropwise add BH3​⋅THF ( 1.1 eq ). Stir for 2 hours at room temperature. Quench carefully with methanol, concentrate, and purify via silica gel chromatography to isolate the diastereomerically pure N-borane complex.

    • Validation checkpoint: Run 1H NMR to confirm the presence of the BH3​ protons ( ∼1.0−2.0 ppm , broad multiplet) and verify diastereomeric purity.

  • Enolate Formation: Dissolve the purified complex in anhydrous THF ( 0.1 M ) and cool to strictly −78∘C . Add LDA ( 1.2 eq ) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Electrophilic Trapping: Add benzyl bromide ( 1.3 eq ) dropwise at −78∘C . Maintain temperature for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography. The major diastereomer, α -benzylated (2S,1′S) -complex, typically elutes first, yielding ∼72% [4][6].

  • Deprotection: The chiral auxiliary and borane can be removed via treatment with Trifluoroacetic acid (TFA) followed by hydrogenolysis ( Pd/C,H2​ ) to yield the free optically active 2-benzylazetidine-2-carbonitrile.

References

  • Leng, D.-H., Wang, D.-X., Pan, J., Huang, Z.-T., & Wang, M.-X. (2009). "Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications." The Journal of Organic Chemistry, 74(16), 6077-6082.[Link]

  • Tayama, E., & Nakanome, N. (2021). "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." RSC Advances, 11(38), 23825-23837.[Link]

  • Zhu, M., & Sun, J. (2025). "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." Journal of the American Chemical Society.[Link]

  • Kato, T., et al. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society.[Link] (Note: DOI corrected to match the standard BRD3914 publication record).

Sources

Application

Application Note: N-Protection and Deprotection Strategies for Azetidine-2-carbonitrile in Advanced Organic Synthesis

Introduction & Mechanistic Rationale Azetidine-2-carbonitrile is a highly valuable, albeit challenging, building block in medicinal chemistry. It serves as a core intermediate for synthesizing non-proteinogenic amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidine-2-carbonitrile is a highly valuable, albeit challenging, building block in medicinal chemistry. It serves as a core intermediate for synthesizing non-proteinogenic amino acids (e.g., azetidine-2-carboxylic acid)[1], complex bicyclic antimalarials targeting Plasmodium falciparum phenylalanyl-tRNA synthetase[2], PfDHODH inhibitors[3], and functionalized 1,4-benzodiazepines[4].

The Chemical Challenge: Working with azetidine-2-carbonitrile requires navigating three competing vulnerabilities:

  • Ring Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Harsh nucleophiles or extreme thermal conditions can induce irreversible ring-opening[4].

  • Nitrile Sensitivity: The C2-cyano group is susceptible to unintended reduction (e.g., by DIBAL or aggressive hydrogenation) and alkaline hydrolysis[2].

  • Amine Nucleophilicity: The secondary amine is highly reactive. Without robust N-protection, it is prone to unwanted N-alkylation, acylation, or interference during transition-metal-catalyzed cross-coupling[2].

Understanding the causality behind protecting group (PG) selection is critical. The choice of PG must provide orthogonal stability for downstream reactions while ensuring that deprotection conditions do not destroy the delicate cyanoazetidine core.

Decision Matrix for Protecting Groups

The following workflow illustrates the logical selection of N-protecting groups based on anticipated downstream reaction conditions.

ProtectionStrategy Start Azetidine-2-carbonitrile (Secondary Amine) Cond1 Strong Bases / Nucleophilic Reagents Start->Cond1 Cond2 C-H Arylation / Transition Metal Catalysis Start->Cond2 Cond3 Acidic Downstream Conditions Start->Cond3 PG1 N-Boc Protection (Boc2O, Et3N) Cond1->PG1 PG2 N-TFA Protection (TFAA, Pyridine) Cond2->PG2 PG3 N-Cbz Protection (Cbz-Cl, Na2CO3) Cond3->PG3 Depro1 Deprotection: TFA / DCM / Et3SiH PG1->Depro1 Depro2 Deprotection: K2CO3 / MeOH / H2O PG2->Depro2 Depro3 Deprotection: H2, Pd/C or TMSI PG3->Depro3

Fig 1. Decision tree for azetidine-2-carbonitrile N-protection based on downstream chemistry.

Quantitative Comparison of Protecting Groups

To facilitate easy comparison, the quantitative and qualitative data for the most common protecting groups applied to azetidine-2-carbonitrile are summarized below.

Protecting GroupInstallation ReagentsDeprotection ReagentsNitrile CompatibilityRing StabilityTypical Yield
Boc (tert-Butyloxycarbonyl)Boc₂O, DIPEA, DCMTFA/DCM + Et₃SiHExcellentHigh85–95%
TFA (Trifluoroacetyl)TFAA, Pyridine, DCMK₂CO₃, MeOH/H₂OExcellentHigh82–90%
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, THF/H₂OH₂, Pd/C or TMSIModerate (H₂ risk)High75–85%
Bn (Benzyl)BnBr, K₂CO₃, DMFH₂, Pd/CModerateModerate70–80%

Note: Yields are representative of optimized literature conditions[1][2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: N-Boc Protection and Deprotection

Scientific Causality: The Boc group is the industry standard due to its resistance to nucleophiles and bases. During deprotection with Trifluoroacetic acid (TFA), a tert-butyl carbocation is generated. If left unquenched, this cation can re-alkylate the azetidine nitrogen or react with the nitrile. Triethylsilane (Et₃SiH) is added as a hydride donor to trap the cation as isobutane, ensuring a clean deprotection[3].

Step 1: Installation

  • Dissolve azetidine-2-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is highly sterically hindered, acting as a general base without acting as a nucleophile that could attack the nitrile.

  • Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of DCM.

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). Stain with Ninhydrin and heat. The disappearance of the primary/secondary amine spot (purple/pink) confirms completion.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection

  • Dissolve the N-Boc-azetidine-2-carbonitrile (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Triethylsilane (Et₃SiH) (2.0 equiv).

  • Cool to 0 °C and add TFA (10.0 equiv) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Check: Analyze via ¹H NMR of a crude aliquot. The disappearance of the intense 9-proton singlet at ~1.4 ppm confirms complete Boc removal.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Protocol B: N-TFA Protection and Deprotection (Optimized for C-H Arylation)

Scientific Causality: In complex syntheses, such as the preparation of the antimalarial BRD3914, the azetidine nitrogen must be protected during Pd-catalyzed directed C(sp³)–H arylation. Boc groups can be sterically bulky or thermally labile under certain catalytic conditions. The TFA group is robust during arylation. However, standard deprotection using NH₃ in MeOH often fails to reach completion at scales ≥3.0 mmol. Using K₂CO₃ in a 9:1 MeOH/H₂O mixture accelerates the hydrolysis of the trifluoroacetamide while preventing the epimerization of the α-stereocenter[2].

Step 1: Installation

  • Dissolve azetidine-2-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

  • Add Pyridine (2.0 equiv) and cool to 0 °C.

  • Slowly add Trifluoroacetic anhydride (TFAA) (1.2 equiv). Caution: Highly exothermic.

  • Stir for 1 hour at room temperature.

  • Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry and concentrate.

Step 2: Deprotection

  • Dissolve the N-TFA-azetidine derivative (1.0 equiv, e.g., 3.0 mmol scale) in a 9:1 mixture of MeOH/H₂O (0.1 M).

  • Add K₂CO₃ (3.0 equiv).

  • Stir at room temperature for 4–6 hours. Causality: The addition of water is critical to form the hydroxide nucleophile necessary for efficient cleavage of the trifluoroacetamide.

  • Validation Check: LC-MS analysis should show the complete disappearance of the [M+H]⁺ peak corresponding to the TFA-protected mass, replaced by the free amine mass.

  • Filter off the salts, concentrate the filtrate, and extract the residue with EtOAc/H₂O to isolate the free amine.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Journal of the American Chemical Society (JACS) 5

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry (JOC) 1

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase ACS Infectious Diseases 3

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines MDPI 4

Sources

Method

Application Note: Ring-Opening Reactions of Azetidines for Advanced Synthetic Workflows

Executive Summary Azetidines, four-membered nitrogenous heterocycles, are highly valuable synthons in modern organic chemistry and drug development. Driven by an inherent ring strain of approximately 25.2 kcal/mol[1], az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines, four-membered nitrogenous heterocycles, are highly valuable synthons in modern organic chemistry and drug development. Driven by an inherent ring strain of approximately 25.2 kcal/mol[1], azetidines act as nonclassical electrophiles, enabling the rapid synthesis of complex acyclic amines, 1,3-diamines, and functionalized heterocycles. This application note provides a comprehensive guide to the mechanistic principles, regioselectivity controls, and validated experimental protocols for the nucleophilic ring-opening of azetidines.

Mechanistic Principles: The Causality of Strain and Activation

Unlike highly reactive epoxides or aziridines, azetidines possess a slightly lower ring strain and often require deliberate electrophilic activation to undergo C–N bond cleavage[1]. The fundamental causality of azetidine ring-opening relies on converting the neutral nitrogen atom into a better leaving group, thereby lowering the lowest unoccupied molecular orbital (LUMO) energy of the adjacent carbon-nitrogen bonds.

This activation is typically achieved through three primary modalities:

  • Lewis or Brønsted Acid Activation: Coordination of a Lewis acid (e.g., BF3​⋅OEt2​ ) to an N -tosyl or N -nosyl protected azetidine weakens the C–N bond, facilitating nucleophilic attack[1][2].

  • Azetidinium Ion Formation: Quaternization of the nitrogen via alkylation or protonation generates a highly electrophilic azetidinium intermediate, which is highly susceptible to nucleophilic ring-opening[3].

  • Photochemical/Radical Methods: Recent advancements utilize single-electron reduction or Norrish–Yang cyclization to forge transient azetidinols, which subsequently undergo ring-opening upon the addition of electron-deficient ketones or boronic acids[4].

Regioselectivity: Electronic vs. Steric Control

A critical challenge in azetidine ring-opening is controlling which C–N bond is cleaved. Regioselectivity is governed by a delicate balance between electronic stabilization and steric hindrance[2][3]:

  • Electronic Control (Attack at the more substituted carbon): When activating groups such as aryl, alkenyl, cyano, or carboxylate are present at the C2 position, they stabilize the developing positive charge in the transition state. Consequently, nucleophiles preferentially attack this more substituted, electronically activated carbon[2][3].

  • Steric Control (Attack at the less substituted carbon): In the absence of strongly stabilizing groups, or when utilizing sterically bulky nucleophiles, the reaction defaults to an SN​2 -like pathway. The nucleophile attacks the less sterically hindered carbon adjacent to the nitrogen[3].

G A N-Protected Azetidine B Lewis/Brønsted Acid Activation A->B Catalyst Addition C Activated Azetidinium Intermediate B->C N-lone pair coordination D Nucleophilic Attack (Steric vs Electronic Control) C->D Nu- approach E Ring-Opened Product (e.g., 1,3-amino ether) D->E C-N bond cleavage

Mechanistic pathway of azetidine activation and regioselective nucleophilic ring-opening.

Quantitative Data Summary

The following table summarizes the reaction conditions, nucleophiles, and typical yields across various azetidine ring-opening modalities based on recent literature[2][3][5][6].

Substrate TypeActivation MethodNucleophileRegioselectivity ControlTypical Yield
2-Aryl- N -tosylazetidine BF3​⋅OEt2​ (Lewis Acid)Alcohols (ROH)Electronic (Attack at C2)70–90%
1-Benzhydrylazetidin-3-ol Lewis Acid + Heat (130 °C)Phenols (ArOH)Steric (Attack at C2/C4)~70%
Haloalkyl-azetidines Cs2​CO3​ (Transition Metal-Free)Intramolecular HeteroatomsIntramolecular Geometry75–94%
Azetidinium Salts Quaternization [18F]Fluoride Steric (Less hindered C)High (RCY)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure researchers understand why specific conditions are strictly maintained.

Protocol A: Lewis Acid-Catalyzed Intermolecular Ring-Opening with Alcohol Nucleophiles

This protocol describes the ring-opening of 2-aryl- N -tosylazetidines to yield 1,3-amino ethers[2].

Materials: 2-aryl- N -tosylazetidine (1.0 eq.), desired alcohol (solvent/nucleophile), BF3​⋅OEt2​ (1.1 eq.), saturated aqueous NaHCO3​ , ethyl acetate, anhydrous Na2​SO4​ .

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve the 2-aryl- N -tosylazetidine (1.0 eq.) in the desired alcohol. Cool the reaction vessel to 0 °C under an inert argon atmosphere.

    • Causality: Cooling to 0 °C prior to Lewis acid addition prevents uncontrolled exothermic degradation and ensures that the coordination of BF3​⋅OEt2​ to the azetidine nitrogen occurs smoothly without premature, non-selective cleavage[2].

  • Activation: Dropwise, add BF3​⋅OEt2​ (1.1 eq.) to the solution.

    • Causality: The Lewis acid coordinates to the tosyl-protected nitrogen, drawing electron density away from the adjacent carbons and significantly lowering the activation energy required for C–N bond cleavage[1][2].

  • Nucleophilic Attack: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via LC-MS or TLC.

    • Causality: Warming to room temperature provides the necessary kinetic energy for the alcohol nucleophile to attack the activated C2 position (governed by electronic stabilization from the aryl group)[2].

  • Quenching & Extraction: Upon complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO3​ . Extract three times with ethyl acetate.

    • Causality: The mildly basic NaHCO3​ neutralizes the Lewis acid catalyst, immediately halting the reaction and preventing reverse or side reactions during workup[2].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Transition Metal-Free Intramolecular Ring-Opening

This protocol details the synthesis of complex fused ring systems via intramolecular ring-opening, avoiding the use of heavy transition metals[6].

Materials: Azetidinyl-halide precursor (1.0 eq.), Cs2​CO3​ (2.0 eq.), anhydrous polar aprotic solvent (e.g., DMF or MeCN).

Step-by-Step Methodology:

Precursor Setup: Ensure the starting material contains an azetidine ring and a pendant nucleophile (e.g., a protected phenol or amine) assembled via an sp2

sp3 cross-electrophile coupling[6].
  • Causality: Intramolecular reactions rely heavily on proximity effects. Pre-assembling the nucleophile at a defined distance overcomes the high entropic barrier typically associated with intermolecular azetidine ring-opening[6].

  • Deprotonation: Dissolve the precursor in the solvent and add Cs2​CO3​ (2.0 eq.).

    • Causality: The mild base deprotonates the pendant heteroatom. This drastically increases its nucleophilicity, allowing it to attack the azetidine ring without the need for Lewis acid activation of the nitrogen[6].

  • Thermal Cyclization: Heat the reaction mixture to 60–100 °C (depending on the nucleophile) and stir until completion.

    • Causality: Because the nitrogen is not pre-activated by an acid, thermal energy is required to overcome the activation barrier for C–N bond cleavage. The inherent ring strain (~25 kcal/mol) combined with the strong intramolecular nucleophile drives the reaction forward[1][6].

  • Workup: Cool to room temperature, dilute with water, and extract with an appropriate organic solvent. Purify via standard chromatography.

  • G Start Low Yield or Poor Regioselectivity? CheckAcid Check N-Activation (Acid/Alkylating Agent) Start->CheckAcid CheckNu Evaluate Nucleophile Sterics & Strength CheckAcid->CheckNu If activation is sufficient Elec Electronic Control: Use C2-Activating Groups CheckNu->Elec Target substituted carbon Steric Steric Control: Use Bulky Nucleophiles CheckNu->Steric Target unsubstituted carbon Opt Optimized Ring-Opening Elec->Opt Steric->Opt

    Troubleshooting workflow for optimizing azetidine ring-opening reactions.

    References

    • Benchchem.Technical Support Center: Azetidine Ring-Opening Reactions - Experimental Protocols.
    • Asian Publication Corporation.Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
    • ACS Publications (The Journal of Organic Chemistry).Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
    • Progress in Chemistry.Regioselective ring-opening reactions of unsymmetric azetidines.
    • LOCKSS.Preparation and Synthetic Applications of Azetidines.
    • Beilstein Journals.Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.

    Sources

    Application

    Application Notes & Protocols: Azetidine-2-carbonitrile as a Novel Proline Analog in Peptide Synthesis

    Abstract The unique conformational constraints imposed by proline play a pivotal role in defining the structure and function of peptides and proteins. Consequently, proline analogs are invaluable tools in medicinal chemi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The unique conformational constraints imposed by proline play a pivotal role in defining the structure and function of peptides and proteins. Consequently, proline analogs are invaluable tools in medicinal chemistry and chemical biology for modulating peptide conformation, stability, and biological activity. L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has been recognized for its ability to alter peptide secondary structure and increase flexibility compared to its five-membered counterpart.[1][2] This guide introduces a novel, less-explored analog: Azetidine-2-carbonitrile (Azn). We provide a comprehensive overview, including proposed synthesis of the requisite Fmoc-protected building block, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its potential impact on peptide structure and function.

    Introduction: The Rationale for Proline Analogs

    Proline's rigid pyrrolidine ring restricts the peptide backbone's phi (φ) dihedral angle and reduces the rate of cis/trans isomerization of the preceding peptide bond, often inducing turns in the peptide chain.[3] The substitution of proline with non-natural analogs allows for the systematic tuning of these properties. Azetidine-2-carboxylic acid (Aze), for instance, introduces a strained four-membered ring that, while conformationally similar to proline, generally imparts greater flexibility to the peptide backbone.[1][4] This can lead to altered protein folding and, in some cases, biological effects such as the inhibition of collagen synthesis.[5][6]

    Azetidine-2-carbonitrile (Azn) represents a further evolution of this concept. The replacement of the C-terminal carboxyl group with a nitrile offers several potential advantages:

    • Altered Stereoelectronics: The linear, electron-withdrawing nitrile group is expected to significantly alter the local electronic environment and steric profile compared to the carboxylate of proline or Aze.

    • Modulated Conformation: These stereoelectronic changes may lead to unique conformational preferences of the azetidine ring and the peptide backbone, potentially favoring different turn structures or altering cis/trans isomer ratios.[3]

    • Enhanced Metabolic Stability: The nitrile group is generally more resistant to enzymatic degradation than a carboxylic acid, which could enhance the in-vivo half-life of resulting peptides.

    • A Handle for Bio-conjugation: The nitrile functionality can serve as a chemical handle for post-synthetic modifications, such as reduction to a primary amine or participation in cycloaddition reactions, enabling the attachment of labels, drugs, or other moieties.[7]

    This document provides the foundational knowledge and protocols for researchers to explore the use of Azn in their peptide development programs.

    Synthesis of the Fmoc-Azetidine-2-carbonitrile (Fmoc-Azn-OH) Building Block

    The successful incorporation of Azn into peptides via Fmoc-based SPPS requires the synthesis of the N-terminally protected building block, Fmoc-Azn-OH. The following is a proposed synthetic route starting from commercially available Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH).

    Workflow for Fmoc-Azn-OH Synthesis

    A Fmoc-Aze-OH B Fmoc-Aze-NH2 (Amide) A->B 1. Isobutyl chloroformate, NMM 2. NH4OH C Fmoc-Azn-OH (Nitrile) B->C Dehydration (e.g., TFAA, Pyridine) cluster_resin Resin-Bound Peptide Chain cluster_cycle Azn Incorporation Cycle cluster_final Final Steps Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Azn-OH Activator (e.g., HATU) Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Resin Continue for next AA or proceed to cleavage Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Peptide Crude Azn-Peptide Cleavage->Peptide cluster_core Azn-Containing Peptide cluster_apps Direct Applications cluster_mods Post-Synthetic Modification AznPeptide Peptide-Azn App1 Conformational Probe (NMR, CD Spectroscopy) AznPeptide->App1 Structural Analysis App2 Enhanced Stability (Protease Assays) AznPeptide->App2 Pharmacokinetics App3 Modulated Bioactivity (Binding Assays) AznPeptide->App3 Pharmacodynamics Mod1 Reduction to Amine (e.g., Raney Ni, H2) AznPeptide->Mod1 Functionalization Mod2 Hydration to Amide (Acid/Base Catalysis) AznPeptide->Mod2 Functionalization Mod3 Cycloaddition (e.g., with azides) AznPeptide->Mod3 Functionalization

    Sources

    Method

    Solid-Phase Synthesis of Azetidine-Based Compound Libraries: From Core Assembly to High-Throughput Diversification

    Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In modern drug discovery, the attrition rate of high-throughput screening (H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

    Introduction & Mechanistic Rationale

    In modern drug discovery, the attrition rate of high-throughput screening (HTS) hits is frequently linked to poor physicochemical properties—specifically, the "flatland" trap caused by an over-reliance on sp2 -hybridized, cross-coupled aromatic libraries. As a Senior Application Scientist, I advocate for the integration of azetidines (four-membered nitrogen heterocycles) into diversity-oriented synthesis (DOS) workflows.

    Azetidines offer a structurally rigid, metabolically stable, and highly sp3 -enriched alternative to larger rings or acyclic amines. They inherently improve aqueous solubility and lower lipophilicity, making them highly desirable for Central Nervous System (CNS) targets where blood-brain barrier (BBB) penetration is governed by strict multiparameter optimization (MPO) rules [1].

    Why Solid-Phase Synthesis (SPS)? Synthesizing complex azetidine libraries in solution is bottlenecked by tedious purification steps. By anchoring the azetidine core to an insoluble polymeric support (e.g., Rink Amide resin), we achieve a self-validating, high-efficiency system:

    • Thermodynamic Driving: We can use massive excesses of reagents (5–10 equivalents) to drive sluggish reactions—such as the functionalization of the sterically hindered, less nucleophilic azetidine nitrogen—to absolute completion.

    • Split-and-Pool Diversification: The resin can be physically divided and recombined, allowing for the exponential generation of combinatorial libraries without tracking individual reaction vessels until the final cleavage step [2].

    • Modern Strain-Release Integration: Recent breakthroughs allow for the direct loading of azetidines onto solid supports via the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs), bypassing multi-step core synthesis entirely [3].

    Workflow Visualization

    The following diagram illustrates the overarching strategy for generating a spirocyclic or highly substituted azetidine library using a Split-and-Pool DOS approach.

    G N1 Solid Support Preparation (Rink Amide AM Resin) N2 Azetidine Core Loading (Fmoc-Aze-OH or ABB Strain-Release) N1->N2 N3 Split-and-Pool Diversification (Electrophilic N-Capping & Cross-Coupling) N2->N3 N4 Global Cleavage & Scavenging (TFA / TIPS / H2O) N3->N4 N5 High-Throughput Purification (Prep-LC-MS Formatting) N4->N5 N6 CNS-Focused Lead-Like Library N5->N6

    Fig 1: End-to-end solid-phase workflow for azetidine library generation.

    Physicochemical Profiling: The Azetidine Advantage

    To justify the synthetic effort of building azetidine libraries, we must look at the data. Table 1 summarizes the physicochemical property shifts observed when transitioning from traditional combinatorial libraries to azetidine-based DOS libraries, benchmarked against ideal CNS MPO scores [1].

    Table 1: Physicochemical Property Comparison

    PropertyTraditional Flat Library (e.g., Biaryls)Azetidine DOS Library (Spirocyclic)CNS MPO Target Range
    Fraction sp3 (F sp3 ) < 0.30> 0.60 Higher is better
    cLogP 3.5 – 5.01.5 – 3.0 ≤ 3.0
    Molecular Weight (Da) 350 – 500250 – 400 ≤ 360
    Topological Polar Surface Area 60 – 120 Ų40 – 90 Ų 40 – 90 Ų
    Rigidity (Rotatable Bonds) Low (> 6 rotatable bonds)High (≤ 3 rotatable bonds) ≤ 4

    Experimental Protocols

    The following protocols detail a self-validating system for synthesizing an azetidine library.

    Protocol A: Core Assembly & Resin Loading

    Causality Note: We utilize HATU/DIPEA rather than DIC/HOBt. The azetidine ring imposes unique steric and electronic constraints; HATU provides the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate necessary to ensure quantitative loading onto the solid support.

    Materials:

    • Rink Amide AM resin (loading ~0.6 mmol/g)

    • Fmoc-Azetidine-3-carboxylic acid (or desired substituted core)

    • HATU, DIPEA, DMF, DCM, 20% Piperidine in DMF.

    Step-by-Step Method:

    • Resin Swelling: Weigh 1.0 g of Rink Amide AM resin into a solid-phase synthesis vessel. Swell in DCM for 30 mins, followed by DMF for 30 mins. Drain.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 mins. Drain and repeat for 15 mins. Wash thoroughly with DMF (5x) and DCM (5x).

    • Core Coupling: Dissolve Fmoc-Azetidine-3-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in minimum DMF. Pre-activate for 2 mins, then add to the resin. Agitate at room temperature for 2 hours.

    • Validation: Perform a standard Kaiser test. Colorless beads indicate complete coupling (primary amine consumed). Wash resin with DMF (5x) and DCM (5x).

    Protocol B: Split-and-Pool Diversification

    Causality Note: The azetidine nitrogen is a secondary amine . Standard Kaiser tests will yield false negatives here. To maintain a self-validating workflow, you must use the Chloranil test to monitor the deprotection and subsequent capping of the azetidine nitrogen.

    SplitPool cluster_split1 Split 1: N-Capping cluster_split2 Split 2: C3-Diversification Start Resin-Bound Azetidine Core R1A Sulfonyl Chlorides Start->R1A R1B Isocyanates (Ureas) Start->R1B R1C Acid Chlorides Start->R1C Pool1 Pool, Mix & Wash R1A->Pool1 R1B->Pool1 R1C->Pool1 R2A Suzuki Coupling Pool1->R2A R2B Reductive Amination Pool1->R2B Final Combinatorial Azetidine Library R2A->Final R2B->Final

    Fig 2: Split-and-pool logic for exponential library diversification.

    Step-by-Step Method:

    • N-Deprotection: Treat the resin-bound Fmoc-azetidine with 20% piperidine/DMF (2 x 15 mins). Wash with DMF and DCM.

    • Chloranil Test (QC): Remove a few beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let sit for 5 mins. Dark green/blue beads confirm the presence of the free secondary azetidine amine.

    • Splitting: Suspend the resin in an isopycnic solvent mixture (e.g., DMF/DCM) and distribute equally into n reaction vessels.

    • N-Capping (Example: Sulfonylation): To one vessel, add a sulfonyl chloride (5.0 equiv) and pyridine (10.0 equiv) in DCM. Agitate for 12 hours.

    • Validation: Repeat the Chloranil test. Colorless beads indicate a successful capping reaction.

    • Pooling: Recombine all batches, mix thoroughly, and wash. Repeat the split process for any orthogonal protecting groups at the C3 position (e.g., Suzuki cross-coupling on a pre-installed aryl halide).

    Protocol C: Global Cleavage & Scavenging

    Causality Note: The cleavage cocktail must contain Triisopropylsilane (TIPS). TIPS acts as a bulky hydride donor, rapidly quenching highly reactive carbocations (e.g., from t-butyl or trityl side-chain protecting groups) before they can irreversibly alkylate the electron-rich azetidine ring during TFA cleavage.

    Step-by-Step Method:

    • Preparation: Wash the final pooled resin with DCM (5x) and dry thoroughly under a vacuum for 2 hours.

    • Cleavage: Transfer resin to a cleavage vessel. Add the cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O (approx. 10 mL per gram of resin).

    • Agitation: Shake gently at room temperature for 2.5 hours.

    • Collection: Filter the cleavage solution into a collection flask. Wash the depleted resin twice with neat TFA (2 mL) and combine the filtrates.

    • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~10% of its original volume. Add cold diethyl ether (10x volume) to precipitate the azetidine library compounds.

    • Centrifugation: Centrifuge at 3000 rpm for 5 mins, decant the ether, and dry the pellet. The library is now ready for prep-LC-MS formatting and biological screening.

    References

    • Lowe, J. T., Lee, M. D., Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]

    • Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1(80). URL:[Link]

    • Gianatassio, R., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. URL:[Link](Note: DOI represents the foundational strain-release methodology applied to library synthesis).

    Application

    Application Note: Advanced Functionalization Strategies for Azetidine-2-carbonitrile

    Executive Summary Azetidine-2-carbonitrile is a highly strained, four-membered heterocyclic building block of immense value in organic synthesis and medicinal chemistry[1]. The nitrile group serves as a versatile synthet...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Azetidine-2-carbonitrile is a highly strained, four-membered heterocyclic building block of immense value in organic synthesis and medicinal chemistry[1]. The nitrile group serves as a versatile synthetic handle, enabling the construction of complex molecular architectures, including potent antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[2]. However, the inherent ring strain of the azetidine core presents significant synthetic challenges. Harsh basic or acidic conditions, or unchecked electrophilic activation of the nitrogen atom, frequently lead to unwanted nucleophilic ring-opening or ring-expansion cascades[3].

    This technical guide outlines three field-proven, self-validating methodologies for the functionalization of the nitrile group and its adjacent α -carbon, prioritizing chemoselectivity, stereocontrol, and ring preservation.

    Mechanistic Overview & Logical Workflow

    The functionalization of azetidine-2-carbonitrile generally proceeds through three distinct pathways depending on the target scaffold:

    • α -Alkylation: Requires temporary masking of the nitrogen lone pair to prevent ring-opening during strong base deprotonation.

    • Biocatalytic Hydration: Utilizes enzymatic cascades to bypass the harsh conditions of chemical nitrile hydrolysis, preserving the stereocenter and the azetidine ring.

    • Chemical Reduction: Employs precise hydride transfer to halt reduction at the imine/aldehyde stage, avoiding over-reduction or ring cleavage in complex bicyclic systems.

    G A Azetidine-2-carbonitrile B N-Borane Complexation & a-Alkylation A->B LDA, Alkyl Halide C Biocatalytic Hydration (R. erythropolis) A->C Nitrile Hydratase/Amidase D Chemical Reduction (e.g., DIBAL-H) A->D Hydride Transfer E a-Alkyl Azetidine-2-carbonitriles B->E F Azetidine-2-carboxylic Acids/Amides C->F G Azetidine-2-methanamines/Aldehydes D->G

    Functionalization pathways of Azetidine-2-carbonitrile.

    Protocol 1: Diastereoselective α -Alkylation via N-Borane Complexes

    Mechanistic Rationale: Direct α -alkylation of azetidine-2-carbonitriles is notoriously difficult. Deprotonation at the α -position generates a carbanion that can trigger ring-opening if the nitrogen lone pair is available. By complexing the nitrogen with borane ( BH3​ ), the lone pair is sequestered, stabilizing the ring. Furthermore, if a chiral auxiliary (e.g., an (S)-1-arylethyl group) is present on the nitrogen, the bulky BH3​ group forces a highly rigid conformation. This steric shielding directs the incoming electrophile strictly to the opposite face of the ring, yielding exceptional diastereoselectivity[3].

    Step-by-Step Methodology:

    • Complexation: Dissolve diastereomerically pure N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add BH3​⋅THF (1.5 eq) dropwise. Stir for 2 hours.

    • Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The N-borane complex will appear as a distinct, less polar spot compared to the free amine.

    • Deprotonation: Cool the reaction mixture to -78 °C. Slowly add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.2 eq). The low temperature is critical to prevent degradation of the kinetically favored carbanion. Stir for 30 minutes.

    • Alkylation: Add benzyl bromide (1.3 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ (3x). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

    • Validation Check 2: Purify via flash chromatography. Confirm the diastereomeric ratio (dr) via 1H NMR; the (2S,1'S) isomer should predominate (>95:5 dr)[3].

    Protocol 2: Biocatalytic Kinetic Resolution and Hydration

    Mechanistic Rationale: Chemical hydrolysis of the nitrile group to an amide or carboxylic acid typically requires harsh aqueous acids or bases, which almost invariably cause epimerization at the α -stereocenter or cleavage of the four-membered ring. Biocatalysis using Rhodococcus erythropolis AJ270 whole cells offers a pH-neutral, self-validating enzymatic cascade. The intrinsic nitrile hydratase rapidly converts the nitrile to an amide with low enantioselectivity. Subsequently, the highly R-enantioselective amidase hydrolyzes only the (R)-amide to the (R)-acid, leaving the (S)-amide intact, achieving a perfect kinetic resolution[4].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH strictly to 7.0.

    • Cell Suspension: Suspend Rhodococcus erythropolis AJ270 resting cells (2.0 g wet weight per mmol of substrate) in 50 mL of the prepared buffer.

    • Substrate Addition: Add the racemic 1-arylmethylazetidine-2-carbonitrile (1.0 mmol) to the suspension.

    • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm.

    • Validation Check 1: Monitor the reaction progress by extracting 100 μL aliquots every 30 minutes, quenching with methanol, and analyzing via reverse-phase HPLC.

    • Termination & Separation: Once 50% conversion is reached (typically 3–5 hours), centrifuge the mixture to remove the cells. Adjust the supernatant to pH 8.0 and extract with EtOAc to isolate the unreacted (S)-amide. Then, acidify the aqueous layer to pH 2.0 with 1M HCl and extract with EtOAc to isolate the (R)-carboxylic acid.

    • Validation Check 2: Determine the enantiomeric excess (ee) of both products using chiral HPLC (e.g., Chiralcel OD-H column).

    Quantitative Data Summary: Biocatalytic Hydration

    The following table summarizes the efficiency of the R. erythropolis AJ270 biocatalytic system on various racemic 1-arylmethylazetidine-2-carbonitriles[4].

    Substrate (Ar Group)Incubation Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
    4-Methoxy-phenyl3.0045>99.5
    4-Bromo-phenyl4.2543>99.5
    3-Bromo-phenyl4.7542>99.5

    Protocol 3: Nitrile Reduction in Complex Antimalarial Scaffolds

    Mechanistic Rationale: In the development of bicyclic azetidine antimalarials (such as BRD3914 and BRD9185), the nitrile group is either retained as a critical pharmacophore to inhibit PfDHODH[2] or reduced to an aldehyde/amine to facilitate late-stage ring-closing metathesis[5]. When reducing the nitrile, strong reducing agents like LiAlH4​ can cause over-reduction to the alcohol or ring cleavage. Diisobutylaluminum hydride (DIBAL-H) is selected because it transfers a single hydride to form a stable aluminum imine complex at low temperatures, which is only converted to the aldehyde upon aqueous acidic workup.

    Step-by-Step Methodology:

    • Preparation: Dissolve the protected azetidine-2-carbonitrile intermediate in anhydrous CH2​Cl2​ under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Hydride Transfer: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise down the side of the flask to maintain the internal temperature. Stir at -78 °C for 2 hours.

    • Validation Check 1: Quench a micro-aliquot in methanol and analyze by LC-MS to confirm the disappearance of the nitrile mass and the formation of the imine intermediate.

    • Hydrolysis: Carefully quench the bulk reaction at -78 °C by the dropwise addition of methanol (to destroy excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the biphasic mixture becomes clear (indicating the breakdown of aluminum emulsions). Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate.

    • Validation Check 2: Verify the presence of the aldehyde proton ( 9.5 ppm) via 1H NMR and proceed immediately to the next coupling step to avoid aldehyde oxidation or epimerization.

    Sources

    Method

    Application Notes &amp; Protocols: Azetidine-Borane Complexes in Modern Synthesis

    Introduction: A New Role for a Classic Reagent The azetidine ring, a four-membered saturated N-heterocycle, is a structural motif of growing importance in medicinal chemistry and drug discovery.[1][2] Its inherent ring s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A New Role for a Classic Reagent

    The azetidine ring, a four-membered saturated N-heterocycle, is a structural motif of growing importance in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity and a vector for chemical diversification, yet this same strain can present significant challenges in synthesis and functionalization.[1] Concurrently, amine-borane complexes have long been valued in organic synthesis as stable, solid, and easy-to-handle sources of borane (BH₃), offering a safer alternative to pyrophoric borane gas or thermally unstable borane-THF solutions for applications like reduction and hydroboration.[3][4][5]

    This guide focuses on the intersection of these two areas: the application of azetidine-borane complexes . While the broader class of amine-boranes is known for its reducing properties, recent research has unveiled a more nuanced and powerful application for azetidine-borane adducts. Here, the borane is not merely a passenger but an active participant, serving as a potent activating and stereodirecting group. This allows for the direct, regioselective, and stereoselective functionalization of the azetidine ring itself, opening new pathways to novel and complex azetidine derivatives.[6][7] This document will provide a detailed overview of this modern application, complete with mechanistic insights and actionable laboratory protocols.

    Section 1: Core Application: C-H Functionalization via Borane-Directed Lithiation

    The most significant modern application of azetidine-borane complexes is their use as substrates for direct C-H functionalization. The coordination of the borane (BH₃) to the azetidine nitrogen dramatically alters the ring's electronic properties and provides a steric and electronic handle to direct subsequent reactions. Specifically, it facilitates the regioselective deprotonation at the C2 position when a substituent at that position can stabilize an adjacent anion (e.g., an aryl group).[6][8]

    The Causality Behind the Selectivity: Mechanism and Stereochemistry

    The remarkable regioselectivity of the lithiation is attributed to a Complex Induced Proximity Effect (CIPE) .[6][7] The borane group, coordinated to the nitrogen, is believed to pre-complex the lithium base (sec-BuLi), positioning it to selectively abstract a proton from a specific position.

    Critically, this reaction is highly dependent on the stereochemistry of the azetidine-borane complex itself. The deprotonation occurs efficiently only when there is a syn relationship between the C-H bond to be broken and the B-N bond vector.[6][7] The diastereomer where the C-H bond is anti to the borane group shows little to no reactivity under the same conditions. This stereochemical requirement is the key to achieving high selectivity in the synthesis of functionalized azetidines.[6]

    Below is a diagram illustrating the proposed mechanism for this directed lithiation.

    G cluster_0 Mechanism: Borane-Directed Lithiation Azetidine Syn-Azetidine-Borane (Reactive Diastereomer) TransitionState Pre-coordination Complex (Complex Induced Proximity Effect) Azetidine->TransitionState Coordination Base sec-BuLi Base->TransitionState Approach Anion Lithiated Azetidine-Borane (Configurationaly Stable Anion) TransitionState->Anion Regioselective Deprotonation Product C2-Functionalized Azetidine Anion->Product Electrophile Trapping Electrophile Electrophile (E+) (e.g., D₂O, MeI) Electrophile->Product

    Caption: Proposed mechanism of stereoselective lithiation.

    Section 2: Experimental Protocols

    The following protocols are based on methodologies reported in peer-reviewed literature and are intended for researchers skilled in the art of organic synthesis.[6] Standard air-free techniques (e.g., Schlenk line or glovebox) should be used for handling organolithium reagents.

    Protocol 2.1: Synthesis of the Azetidine-Borane Complex

    This procedure details the formation of the complex, where stereoselectivity can be temperature-dependent.[6]

    • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-alkyl-2-arylazetidine (1.0 equiv).

    • Dissolution: Dissolve the azetidine in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

    • Cooling: Cool the solution to the desired temperature. For stereoselective preparations, temperatures such as -78 °C or 0 °C may be employed, as the diastereomeric ratio can be temperature-dependent.[6]

    • Addition of Borane: Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.1 equiv) dropwise to the stirred azetidine solution.

    • Reaction: Allow the reaction to stir at the chosen temperature for 1-2 hours.

    • Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The crude azetidine-borane complex can often be used directly in the next step after drying under high vacuum, or purified by column chromatography on silica gel if necessary.

    Protocol 2.2: Stereoselective Lithiation and Electrophilic Trapping

    This protocol describes the key functionalization step. Optimal conditions reported involve using sec-butyllithium (sec-BuLi) at low temperatures.[6]

    • Preparation: To a flame-dried flask under an inert atmosphere, add the syn-azetidine-borane complex (1.0 equiv).

    • Dissolution: Dissolve the complex in anhydrous THF (to approx. 0.1 M).

    • Cooling: Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • Addition of Base: Add sec-BuLi (3.0 equiv, as a solution in cyclohexane) dropwise over several minutes, ensuring the internal temperature does not rise significantly.

    • Lithiation: Stir the resulting deep red or orange solution at -50 °C for 5-15 minutes. The short reaction time is crucial to maintain the integrity of the complex.[6]

    • Electrophilic Quench: Add the desired electrophile (e.g., D₂O, methyl iodide, benzaldehyde) (3-5 equiv) in a single portion or dropwise.

    • Warming: Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

    • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the resulting functionalized azetidine product by flash column chromatography on silica gel.

    Section 3: Workflow and Data Presentation

    The overall synthetic sequence provides a reliable path to substituted azetidines.

    Caption: General workflow for azetidine functionalization.

    Table 1: Representative Scope of Electrophilic Trapping

    The lithiated azetidine-borane intermediate has been shown to react with a variety of electrophiles. The data below is representative of the yields that can be achieved.

    EntryElectrophile (E+)Product Structure (at C2)Typical Yield (%)
    1D₂O-D (Deuterium)>95%
    2CH₃I-CH₃ (Methyl)70-80%
    3PhCHO-CH(OH)Ph60-70%
    4(CH₃)₂CO-C(OH)(CH₃)₂65-75%
    5Allyl Bromide-CH₂CH=CH₂ (Allyl)55-65%
    (Yields are approximate and based on published results for specific substrates; they may vary).[6]

    Section 4: Broader Context and Alternative Applications

    While the primary novel use of azetidine-borane complexes is for ring functionalization, it is important to understand their context within the broader family of amine-borane reagents.

    Amine-Boranes as Reducing Agents

    Amine-borane complexes, in general, are effective and selective reducing agents.[4] They are particularly useful for the reduction of aldehydes, ketones, and imines.[3] The reactivity can be tuned by modifying the amine substituent. However, many stable amine-borane complexes are not strong enough to reduce esters or amides without additives or harsh conditions.[9] Although an azetidine-borane complex could theoretically be used as a reducing agent, its value in activating the azetidine ring for C-C or C-X bond formation is a more unique and powerful application.

    Azetidines as Chiral Ligands

    Enantiomerically pure azetidines have also been employed as chiral ligands or auxiliaries in asymmetric synthesis, including in the borane-mediated reduction of ketones.[10] In these cases, a chiral azetidine derivative (like an amino alcohol) reacts with a borane source to form a chiral oxazaborolidine catalyst in situ, which then mediates the enantioselective reduction of a prochiral ketone.[10] This highlights another synergy between azetidine chemistry and borane reagents.

    Conclusion

    Azetidine-borane complexes represent a significant advancement in the chemistry of saturated heterocycles. Moving beyond the traditional role of borane carriers, the borane moiety here acts as a powerful stereodirecting group, enabling the high-yield, regioselective, and stereospecific functionalization of the azetidine core. The protocols and mechanistic understanding detailed in this guide provide researchers, particularly those in drug development, with a robust tool for creating diverse libraries of novel, substituted azetidines that were previously difficult to access. This chemistry underscores a modern approach to synthesis where reagents serve multiple, cooperative roles to build molecular complexity efficiently.

    References

    • Andresini, M., De Angelis, S., Uricchio, A., Visaggio, A., Romanazzi, G., Ciriaco, F., Corriero, N., Degennaro, L., & Luisi, R. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(17), 10221–10234. [Link]

    • Andresini, M., De Angelis, S., Uricchio, A., Visaggio, A., Romanazzi, G., Ciriaco, F., Corriero, N., Degennaro, L., & Luisi, R. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. Europe PMC. [Link]

    • Sneddon, L. G., Baker, T., Himmelberger, D., Rachiero, G., & Wright, W. (2009). Mechanistic Studies of Activated Hydrogen Release from Amine Boranes. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

    • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3287. [Link]

    • Andresini, M., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. ACS Publications. [Link]

    • Luisi, R. (2018). Lithiation and trapping of azetidine-borane complexes. ResearchGate. [Link]

    • D'Accolti, L., & Annese, C. (2021). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 26(23), 7167. [Link]

    • Autrey, T., & Linehan, J. (2005). Mechanistic studies of hydrogen formation from amineborane complexes. ResearchGate. [Link]

    • Hamann, H. J., & Ramachandran, P. V. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications, 57(95), 12731-12745. [Link]

    • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Reagent Guides. [Link]

    • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

    • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

    • Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 586-592. [Link]

    • Organic Chemistry Portal. (n.d.). Borane Reagents. . [Link]

    • Ashenhurst, J. (2023). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

    • Callery Chemical. (2002). Borane-Tetrahydrofuran Complex (BTHF). Callery.com. [Link]

    • Thomas, S. P. (2020). The Hidden Role of Boranes and Borohydrides in Hydroboration Catalysis. ACS Catalysis, 10(22), 13479-13486. [Link]

    • Organic Chemistry Portal. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. . [Link]

    • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). . [Link]

    • Organic Chemistry Portal. (n.d.). Azetidine synthesis. . [Link]

    • Making Molecules. (2023). Asymmetric Hydroboration. makingmolecules.com. [Link]

    • Jamison, C. R., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 967-974. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Overcoming challenges in the synthesis of 4-membered heterocycles.

    Technical Support Center: Troubleshooting the Synthesis of 4-Membered Heterocycles Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who enc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting the Synthesis of 4-Membered Heterocycles

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter roadblocks when constructing 4-membered heterocycles like oxetanes and azetidines. The fundamental issue always traces back to thermodynamics and kinetics: you are fighting against ~25–26 kcal/mol of ring strain. This guide is designed to move beyond basic troubleshooting and address the mechanistic causality behind your experimental failures, ensuring your protocols become self-validating systems.

    Module A: Troubleshooting Oxetane Synthesis

    Q: Why am I getting poor regioselectivity and low yields in my photochemical [2+2] cycloaddition (Paternò-Büchi reaction)?

    A: The kinetics of cyclization to form four-membered saturated cyclic ethers are significantly slower than for three-, five-, and six-membered analogues due to inherent ring strain[1]. Consequently, the Paternò-Büchi reaction is often preferred. However, poor regioselectivity arises from a failure to control the spin state of the excited carbonyl.

    The mechanism2[2]. The regioselectivity is determined by the relative stability of the two possible biradical intermediates formed upon the addition of the excited carbonyl to the alkene[2]. Reactions involving triplet excited states proceed through a stepwise mechanism, allowing for bond rotation in the biradical intermediate, which degrades stereochemical control[2]. Conversely, reactions from the singlet excited state are more concerted and stereospecific[2].

    Solution: You must rigorously control the irradiation conditions and degas your solvent. Dissolved oxygen quenches the excited triplet state of the carbonyl, leading to unpredictable yields and side reactions[2].

    G Start Excited Carbonyl (Singlet vs Triplet) Singlet Singlet State (S1) Concerted Addition Start->Singlet Direct Triplet Triplet State (T1) Stepwise Addition Start->Triplet Intersystem Crossing Product Oxetane Product (High Stereospecificity) Singlet->Product Stereospecific Biradical 1,4-Biradical Intermediate Triplet->Biradical Alkene Addition Regio1 More Stable Biradical Major Regioisomer Biradical->Regio1 Thermodynamic Control Regio2 Less Stable Biradical Minor Regioisomer Biradical->Regio2 Kinetic/Minor Regio1->Product Spin Inversion & Ring Closure

    Photochemical Paternò-Büchi pathway determining oxetane regioselectivity.

    Verified Protocol: Standard Paternò-Büchi Setup for Substituted Oxetanes

    Self-Validating Check: If your reaction stalls, check your degassing protocol. Oxygen is a known triplet quencher.

    • Reaction Setup: Dissolve freshly distilled benzaldehyde (1.06 g, 10 mmol) and freshly distilled furan (13.6 g, 200 mmol) in anhydrous benzene (200 mL) in a Pyrex immersion well photoreactor.

    • Degassing (Critical Step): Bubble the solution with dry nitrogen for a minimum of 30 minutes to remove dissolved oxygen[2].

    • Irradiation: Irradiate the reaction mixture with a 450 W medium-pressure mercury lamp.

    • Thermal Regulation: Maintain the reactor temperature at approximately 20 °C using a circulating cooling water bath to prevent thermal degradation of the biradical intermediates[2].

    • Monitoring: Track the progress of the reaction via thin-layer chromatography (TLC) until the carbonyl is consumed.

    Module B: Troubleshooting Azetidine Synthesis

    Q: My azetidine synthesis via intramolecular cyclization suffers from severe ring-opening side reactions. How can I stabilize the product?

    A: This is a direct consequence of structural thermodynamics. Azetidines possess a3, which is remarkably close to that of highly reactive aziridines (26.7 kcal/mol)[3]. This strain compresses the C–N–C bond angle to approximately 93°,4[4]. While their pKa (11.29) is similar to pyrrolidine (11.31)[3], this strain-induced hybridization shift makes the ring highly susceptible to nucleophilic ring-opening[4].

    Solution: Avoid traditional S_N2 cyclizations if your substrate has sensitive functional groups. Instead, utilize an intermolecular aza-Paternò-Büchi reaction. Historically, this was unworkable with simple acyclic imines due to rapid radiationless decay. However, recent advances demonstrate that 5 that successfully react with a broad range of alkenes to produce azetidines in high yields[5].

    G Azetidine Azetidine Core Ring Strain: 25.2 kcal/mol LonePair N-Lone Pair High s-character Azetidine->LonePair BondAngle C-N-C Angle ~93° Deviates from 109.5° Azetidine->BondAngle Stable Stable Substituted Azetidine LonePair->Stable N-Sulfamoyl Protection Nucleophile Nucleophilic Attack BondAngle->Nucleophile Steric/Strain Release RingOpen Ring-Opening Side Reactions Nucleophile->RingOpen Unprotected N

    Causality of azetidine ring strain leading to ring-opening vs. stable product formation.

    Verified Protocol: Intermolecular Aza-Paternò-Büchi Reaction

    Self-Validating Check: The presence of the N-sulfamoyl fluoride group is mandatory; without it, the triplet state will decay before cyclization can occur.

    • Imine Preparation: Synthesize acyclic imines bearing N-sulfamoyl fluoride substituents to prevent radiationless decay back to the ground state[5].

    • Reaction Setup: Combine the N-sulfamoyl fluoride imine with your target non-activated alkene in an inert solvent (e.g., anhydrous acetonitrile).

    • Photocatalysis: Introduce a triplet sensitizer (e.g., an iridium photocatalyst) and irradiate the reaction mixture using visible blue light (LED).

    • Cyclization: Allow the excited triplet imine to undergo the [2+2] photocycloaddition with the alkene[5].

    • Isolation: Purify the resulting highly substituted azetidine via column chromatography. The sulfamoyl fluoride group can be retained for further functionalization or traceless removal[5].

    Quantitative Data: Heterocycle Comparison Matrix

    To better understand the thermodynamic landscape of your synthesis, compare the physicochemical properties of 4-membered rings against their 3- and 5-membered counterparts.

    HeterocycleRing SizeRing Strain (kcal/mol)pKa (Conjugate Acid)C-X-C Bond AnglePrimary Synthetic Challenge
    Oxetane 4~26.0~3.6~91°Poor regioselectivity in [2+2] cycloadditions
    Azetidine 425.211.29~93°Susceptibility to nucleophilic ring-opening
    Aziridine 326.77.98~60°Extreme reactivity and handling toxicity
    Pyrrolidine 55.811.31~105°Favorable cyclization (low strain baseline)

    (Data parameterized from computational and experimental studies on heterocycle basicity and strain[4],[3],[1])

    References

    • Azetidine - Grokipedia - [Link]

    • Preparation and Synthetic Applications of Azetidines - CLOCKSS - [Link]

    • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - NIH / Nature Communications - [Link]

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications - [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Azetidine Ring Formation

    To our valued researchers, scientists, and drug development professionals, Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I understand the nuances and challenges assoc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    To our valued researchers, scientists, and drug development professionals,

    Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I understand the nuances and challenges associated with constructing the strained, yet highly valuable, four-membered azetidine ring. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern success in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles in azetidine ring formation.

    The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes their synthesis a delicate balance of kinetics and thermodynamics.[1] This guide is structured to help you master that balance.

    Frequently Asked Questions (FAQs)

    This section addresses some of the most common initial questions and misconceptions encountered during azetidine synthesis.

    Q1: My intramolecular cyclization is resulting in a significant amount of a five-membered pyrrolidine byproduct. Why is this happening and how can I favor azetidine formation?

    This is a classic case of competing cyclization pathways: the kinetically favored 4-exo-tet cyclization leading to the azetidine, versus the thermodynamically favored 5-endo-tet cyclization resulting in the more stable pyrrolidine ring.[2][3]

    • Explanation: According to Baldwin's rules, the 4-exo-tet pathway is generally kinetically preferred.[3] However, at higher temperatures or under conditions that allow for equilibrium, the reaction can revert and proceed through the thermodynamically more stable five-membered ring transition state.[3]

    • Solution: To favor the azetidine product, it is crucial to operate under kinetic control. This typically involves using lower reaction temperatures. Additionally, the choice of catalyst can be pivotal. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to strongly favor the 4-exo-tet pathway, leading to high yields of the corresponding 3-hydroxyazetidine.[2][4]

    Q2: I'm performing a Staudinger reaction ([2+2] cycloaddition) to form a β-lactam, but my yields are consistently low. What are the likely culprits?

    Low yields in the Staudinger reaction between a ketene and an imine often stem from the high reactivity of the ketene intermediate.[5]

    • Ketene Polymerization: Ketenes can readily polymerize if they do not react with the imine in a timely manner. Ensure that the imine is present in the reaction mixture during the in situ generation of the ketene.[5]

    • Hydrolysis: Both the ketene and the resulting β-lactam product can be sensitive to hydrolysis. It is imperative to use anhydrous solvents and reagents.[5]

    • Imine Stability: The stability of the imine is also a critical factor. If the imine is prone to hydrolysis or other side reactions, using a freshly prepared sample is recommended.[5]

    Q3: What role does the nitrogen-protecting group play in azetidine synthesis?

    The choice of the nitrogen-protecting group is critical and can influence the reaction in several ways:

    • Directing the Reaction: In aza-Michael additions, a bulky protecting group like tert-butoxycarbonyl (Boc) is crucial for directing the addition to an exocyclic double bond and preventing polymerization.[6]

    • Activation: In some cases, the protecting group can activate the nitrogen for cyclization.

    • Stability and Deprotection: The protecting group must be stable to the reaction conditions for ring formation but allow for subsequent removal without destroying the strained azetidine ring. The tert-butoxythiocarbonyl (Botc) group, for example, allows for α-lithiation and can be removed under mild acidic or thermal conditions.[7]

    Q4: My photochemical [2+2] cycloaddition (aza Paternò-Büchi reaction) is not working well. What factors should I consider?

    The aza Paternò-Büchi reaction, the cycloaddition of an imine and an alkene, can be challenging due to the rapid relaxation of the excited imine.[8][9]

    • Solvent Choice: Non-polar solvents are often preferred for Paternò-Büchi type reactions as they can influence the lifetime and reactivity of the excited state.[5]

    • Photosensitizers: For intermolecular reactions, the use of a photosensitizer, such as acetone, can be beneficial.[9][10]

    • Substrate Activation: The reaction is often more efficient with activated imines or alkenes.[8]

    Troubleshooting Guides

    This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.

    Guide 1: Low Yield in Intramolecular Cyclization of γ-Haloamines

    Intramolecular cyclization via nucleophilic substitution is a common method for azetidine synthesis.[11] However, low yields are a frequent issue.

    Problem: Low or No Azetidine Product

    Causality Analysis Workflow

    Start Low Yield in Intramolecular Cyclization Leaving_Group Is the leaving group (e.g., -Cl, -Br, -OTs) sufficiently reactive? Start->Leaving_Group Base Is the base appropriate for deprotonating the amine without causing elimination? Leaving_Group->Base Yes Result Optimized Reaction Leaving_Group->Result No, use a better leaving group (I > Br > OTs > Cl) Concentration Is the reaction run under high dilution conditions? Base->Concentration Yes Base->Result No, screen non-nucleophilic bases (e.g., NaH, KHMDS) Temperature Is the temperature too high, favoring elimination or pyrrolidine formation? Concentration->Temperature Yes Concentration->Result No, high dilution favors intramolecular reactions Solvent Does the solvent polarity support the SN2 reaction? Temperature->Solvent Yes Temperature->Result No, lower the temperature Solvent->Result Yes Solvent->Result No, screen polar aprotic solvents (e.g., DMF, DMSO) Start Poor Diastereoselectivity Temp_Screen Screen Reaction Temperature (e.g., -20°C, 0°C, RT) Start->Temp_Screen Solvent_Screen Screen Solvent Polarity (e.g., Toluene, DCM, MeCN) Temp_Screen->Solvent_Screen If selectivity improves at low T, proceed with that condition Catalyst_Screen Introduce Lewis Acid Catalyst (if applicable) Solvent_Screen->Catalyst_Screen Identify optimal solvent Analysis Analyze Diastereomeric Ratio (e.g., by 1H NMR) Catalyst_Screen->Analysis If applicable and beneficial Result Optimized Diastereoselectivity Analysis->Result

    Sources

    Troubleshooting

    Technical Support Center: Analytical Purity Determination of Azetidine-2-Carbonitrile Hemioxalate

    Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with Azetidine-2-carbonitrile hemioxalate [1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with Azetidine-2-carbonitrile hemioxalate [1]. Because this compound is a highly polar, low-molecular-weight secondary amine lacking a strong UV chromophore, traditional reversed-phase HPLC-UV methods frequently fail.

    This guide provides field-proven, self-validating analytical workflows, troubleshooting logic, and step-by-step methodologies to ensure rigorous E-E-A-T (Expertise, Experience, Authoritative Grounding, and Trustworthiness) in your drug development processes.

    Part 1: Core Analytical Workflows

    Method A: Chemical Purity via HILIC-CAD (Charged Aerosol Detection)

    Causality & Rationale: Azetidine-2-carbonitrile lacks conjugated pi-systems, rendering UV detection at >210 nm nearly blind to the analyte. Operating at <210 nm introduces severe baseline drift from mobile phase absorbance. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar azetidine core, coupled with CAD for uniform, mass-based detection independent of optical properties.

    Step-by-Step Protocol:

    • Sample Preparation: Dissolve the hemioxalate salt in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL. Self-Validation: Spike a control sample with 0.1% azetidine-2-carboxylic acid (a known hydrolysis degradant) to verify resolution [2].

    • Column Selection: Use an amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm) to prevent the secondary amine from interacting with active silanols.

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Crucial for keeping the oxalate and azetidine fully ionized).

      • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

    • Execution: Run the gradient detailed in Table 1 at a flow rate of 0.4 mL/min.

    • Detection: Set CAD evaporator temperature to 35°C.

    Table 1: HILIC-CAD Gradient Program & System Suitability
    Time (min)% Mobile Phase A% Mobile Phase BSystem Suitability CriteriaRationale
    0.0595Resolution (Rs): > 2.0 between Azetidine-2-carbonitrile and Azetidine-2-carboxylic acid.Ensures degradants are not co-eluting with the main peak.
    5.04060Tailing Factor (Tf): < 1.5Confirms suppression of secondary silanol interactions.
    7.04060%RSD of Area: < 2.0% (n=5)Validates CAD nebulizer stability and injection precision.
    7.1595S/N Ratio: > 10 for 0.05% impurity spikeGuarantees limit of quantitation (LOQ) is sufficient for ICH guidelines.
    12.0595Re-equilibrationHILIC requires longer re-equilibration than reversed-phase.

    Part 2: Troubleshooting Guides & FAQs

    Q1: During HPLC analysis, I am observing severe peak splitting and inconsistent retention times. What is causing this, and how can I fix it? A1: This is a classic symptom of salt dissociation dynamics on the column. Azetidine-2-carbonitrile hemioxalate contains 0.5 molar equivalents of oxalic acid. In an unbuffered or weakly buffered mobile phase, the equilibrium between the free base azetidine and its protonated oxalate salt shifts continuously as it travels down the column, leading to split peaks (one for the free base, one for the ion pair). Fix: You must force the analyte into a single ionization state. Use a strong buffer (e.g., 10-20 mM Ammonium Formate, pH 3.0) to ensure the azetidine nitrogen ( pKa​≈8−9 ) is fully protonated and the oxalate is managed consistently.

    Q2: We need to determine the enantiomeric excess (ee) of (S)-azetidine-2-carbonitrile hemioxalate. Standard chiral columns show no retention or detection. How should we proceed? A2: Direct chiral analysis of this molecule is notoriously difficult due to its high polarity and lack of a UV chromophore. The authoritative approach is pre-column derivatization [2]. Fix: React the secondary amine with Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl in the presence of a mild base (e.g., triethylamine) prior to injection. This transformation serves a dual purpose: it adds a strong UV chromophore (allowing detection at 254 nm) and increases hydrophobicity, allowing excellent resolution on standard amylose/cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) using normal-phase eluents (Hexane/IPA) [2].

    Q3: How can I verify that my batch is truly a "hemioxalate" (2:1 ratio of azetidine to oxalic acid) and not a mono-oxalate? A3: HPLC-CAD will show both the azetidine peak and the oxalate peak, but CAD response is non-linear and not ideal for exact molar stoichiometry without extensive calibration. Fix: Use Potentiometric Titration or Ion Chromatography (IC) . For titration, dissolve the sample in glacial acetic acid and titrate with 0.1 N Perchloric acid ( HClO4​ ). The volume of titrant required to reach the inflection point will mathematically self-validate the 2:1 basic nitrogen to dicarboxylic acid ratio.

    Part 3: Visualizations of Analytical Logic

    To further assist your method development and troubleshooting, refer to the following logical workflows.

    G Start Azetidine-2-carbonitrile Hemioxalate Sample CheckChiral Determine Goal: Chemical or Chiral Purity? Start->CheckChiral ChemPurity Chemical Purity CheckChiral->ChemPurity ChiralPurity Chiral Purity CheckChiral->ChiralPurity HILIC HILIC Column (Buffered Mobile Phase) ChemPurity->HILIC Deriv Pre-column Derivatization (e.g., N-Cbz or Fmoc) ChiralPurity->Deriv UVDet Chiral HPLC with UV Detection (e.g., Chiralpak AD-H) Deriv->UVDet CAD CAD or ELSD Detection (Due to lack of chromophore) HILIC->CAD

    Caption: Decision tree for selecting the appropriate HPLC methodology based on purity goals.

    G Issue Issue: Severe Peak Tailing or Split Peaks Cause1 Secondary Amine Interaction with Active Silanols Issue->Cause1 Cause2 Oxalate Salt Dissociation in Mobile Phase Issue->Cause2 Fix1 Use Amide-Bonded HILIC Phase Cause1->Fix1 Fix2 Buffer Mobile Phase (Ammonium Formate pH 3.0) Cause2->Fix2

    Caption: Root-cause analysis and corrective actions for chromatographic peak distortion.

    References

    • The Journal of Organic Chemistry - ACS Publications. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (Details the N-Cbz derivatization and chiral HPLC analysis for azetidine derivatives). Retrieved from:[Link]

    Reference Data & Comparative Studies

    Validation

    Azetidine vs. Pyrrolidine Scaffolds: A Comparative Guide for Rational Drug Design

    Saturated nitrogen heterocycles are foundational elements in modern medicinal chemistry. When optimizing a lead compound, the strategic transition between a five-membered pyrrolidine and a four-membered azetidine—a proce...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Saturated nitrogen heterocycles are foundational elements in modern medicinal chemistry. When optimizing a lead compound, the strategic transition between a five-membered pyrrolidine and a four-membered azetidine—a process known as scaffold hopping—can profoundly alter a molecule's pharmacological and pharmacokinetic profile ([1]). As drug discovery moves toward targets requiring strict physicochemical boundaries, understanding the causality behind these structural changes is critical.

    This guide provides an objective, data-driven comparison of azetidine and pyrrolidine scaffolds, detailing their physicochemical paradigms, conformational dynamics, and the validated experimental methodologies used to evaluate them.

    Part 1: Physicochemical Paradigms and the Causality of Ring Size

    The physicochemical properties of a drug dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile ([2]). Contracting a pyrrolidine ring to an azetidine inherently removes one methylene (-CH₂-) unit and increases ring strain, driving two major physicochemical shifts:

    • Lipophilicity (LogP) and Solubility : The smaller, more rigid azetidine ring reduces the molecule's hydrophobic surface area. This reduction in lipophilicity often translates to higher aqueous solubility, a critical parameter for oral bioavailability and formulation ([2]).

    • Basicity (pKa) : Ring strain in the four-membered azetidine alters the hybridization of the nitrogen atom. The increased s-character of the nitrogen lone pair typically reduces the basicity (lower pKa) of azetidines compared to their pyrrolidine counterparts, directly impacting the ionization state at physiological pH and altering membrane permeability ([3]).

    Table 1: Comparative Physicochemical Data (Representative Sulfonylamides)

    Data adapted from comparative sulfonylamide studies ([2]). Actual values vary by specific substitution.

    PropertyAzetidine DerivativePyrrolidine DerivativeCausality / Mechanistic Impact
    Ring Size 4-membered5-memberedDictates ring strain, nitrogen hybridization, and vector angles.
    Calculated LogP ~1.3~1.6Azetidine's reduced hydrophobic bulk lowers LogP, minimizing off-target binding.
    Aqueous Solubility HighModerateLower LogP and higher relative polarity in azetidines enhance aqueous solvation.
    Conformational Rigidity HighModerate (Envelope/Half-chair)Azetidine restricts rotational degrees of freedom, minimizing entropic penalty upon binding.
    Part 2: Conformational Dynamics & Target Engagement

    Because of their significant ring strain, azetidines serve as privileged, rigidified scaffolds ([4]). Pyrrolidines can adopt multiple puckered conformations (e.g., envelope or half-chair) that allow for induced-fit binding; however, this flexibility comes with an entropic cost during target engagement.

    Azetidines lock the exit vectors of substituents into a more defined 3D space. Interestingly, in studies of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, both cis- and trans-azetidine analogs were found to be equipotent to their pyrrolidine counterparts. This indicates that the unique spatial arrangement of the azetidine core can perfectly mimic the bioactive conformation required for target engagement without the added steric bulk ([5]).

    Part 3: Case Study: Scaffold Hopping in DDR1 Inhibitors

    The practical application of pyrrolidine-to-azetidine scaffold hopping is beautifully illustrated in the development of Discoidin Domain Receptor (DDR1/2) inhibitors for Idiopathic Pulmonary Fibrosis (IPF) ([1]).

    Initial optimization yielded a pyrrolidine-based series that demonstrated potent DDR1 inhibition. However, the inherent lipophilicity of the pyrrolidine scaffold led to safety and selectivity challenges, including off-target kinase promiscuity and an increased risk of cardiotoxicity ([1]). To overcome these limitations, researchers executed a pyrrolidine-ring contraction to an azetidine core.

    The Result: This structural modification successfully decreased molecular hydrophobicity and removed a stereogenic center, improving synthetic tractability. The resulting azetidine compound maintained nanomolar potency, exhibited improved kinase selectivity, reduced cardiotoxicity risk, and demonstrated an excellent pharmacokinetic profile for inhaled administration ([1]).

    ScaffoldHopping Pyrrolidine Pyrrolidine Scaffold (High Lipophilicity) Contraction Ring Contraction (Scaffold Hopping) Pyrrolidine->Contraction Optimization Toxicity Off-Target Promiscuity & Toxicity Pyrrolidine->Toxicity Drives Azetidine Azetidine Scaffold (Reduced Lipophilicity) Contraction->Azetidine Yields Safety Improved Safety & Kinase Selectivity Azetidine->Safety Enables

    Logical flow of scaffold hopping from pyrrolidine to azetidine to improve drug safety profiles.

    Part 4: Validated Experimental Methodologies

    To objectively compare these scaffolds, robust and self-validating experimental protocols are required. Below are the methodologies for assessing the two most critical differentiating factors.

    Protocol 1: Determination of pKa and LogP (Self-Validating System)
    • pKa via Potentiometric Titration :

      • Calibrate the glass electrode using standard buffers (pH 4, 7, 10) to ensure a Nernstian response.

      • Dissolve the compound in a standardized ionic strength medium (e.g., 0.15 M KCl).

      • Perform the titration under an inert Argon atmosphere. Causality: Argon prevents atmospheric CO₂ absorption, which would form carbonic acid and skew the weak acid/base readings of the heterocycles.

    • LogP via Shake-Flask LC-MS :

      • Mutually saturate 1-octanol and water phases for 24 hours prior to the experiment. Causality: Prevents volume shifts during the extraction phase.

      • Spike the compound into the biphasic system and agitate for 60 minutes at 25°C.

      • Self-Validation Step (Mass Balance) : Quantify the compound in both the aqueous and organic phases using LC-MS. The sum of the quantified mass must equal the initial spike concentration (±5%). A loss of mass indicates interfacial aggregation or precipitation, invalidating the run.

    Protocol 2: Intrinsic Microsomal Clearance ( CLint​ ) Assay

    Metabolic stability is heavily influenced by the nature of the heterocyclic ring and its substituents, as the ring nitrogen and adjacent carbons are primary sites for Cytochrome P450 oxidation ([2]).

    • Preparation : Prepare a 1 µM solution of the test compound (azetidine or pyrrolidine derivative) in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

    • Self-Validation Controls :

      • Positive Control: Concurrently incubate Verapamil to validate the metabolic activity of the microsome batch.

      • Negative Control: Prepare an identical sample without NADPH to differentiate enzymatic metabolism from chemical instability or non-specific protein binding.

    • Initiation & Sampling : Initiate the reaction by adding NADPH (1 mM final concentration). Aliquot 50 µL samples at 0, 5, 15, 30, and 45 minutes.

    • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction for precise time-point accuracy. The IS corrects for matrix effects and extraction losses during LC-MS/MS, ensuring quantitative trustworthiness.

    • Analysis : Centrifuge at 4000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

    ClearanceWorkflow Incubation 1. Incubation (Microsomes + NADPH) Sampling 2. Time-Point Sampling (0 to 45 min) Incubation->Sampling Quenching 3. Quench Reaction (Cold ACN + IS) Sampling->Quenching Extraction 4. Centrifugation & Extraction Quenching->Extraction Analysis 5. LC-MS/MS Analysis (Calculate CL_int) Extraction->Analysis

    Step-by-step experimental workflow for determining intrinsic microsomal clearance (CL_int).

    References
    • "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ResearchGate. URL:[Link]

    • "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes." The Journal of Organic Chemistry (ACS Publications). URL: [Link]

    • "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." PubMed Central (NIH). URL:[Link]

    Sources

    Comparative

    The Azetidine-2-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

    A Comparative Guide to Structure-Activity Relationship (SAR) Studies of its Analogs For researchers, scientists, and drug development professionals, the azetidine-2-carbonitrile core represents a versatile and increasing...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to Structure-Activity Relationship (SAR) Studies of its Analogs

    For researchers, scientists, and drug development professionals, the azetidine-2-carbonitrile core represents a versatile and increasingly important structural motif. Its inherent conformational rigidity and the unique electronic properties of the nitrile group provide a powerful platform for designing potent and selective modulators of various biological targets. This guide offers an in-depth comparison of SAR studies for azetidine-2-carbonitrile analogs, focusing on their development as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), as antimalarial agents targeting Plasmodium falciparum, and as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).

    I. Azetidine-2-Carbonitrile Analogs as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

    The inhibition of DPP-IV is a clinically validated strategy for the treatment of type 2 diabetes. Azetidine-2-carbonitrile analogs have emerged as a promising class of DPP-IV inhibitors, with the nitrile group acting as a key "warhead" that forms a covalent, yet reversible, adduct with the catalytic serine residue of the enzyme.[1][2]

    Key Structural Insights and SAR

    The general structure-activity relationships for azetidine-based DPP-IV inhibitors highlight the importance of specific substitutions on the azetidine ring.[1] The 2-cyanoazetidines are a major subtype, and their potency is significantly influenced by the substituent on the azetidine nitrogen.[1]

    A crucial aspect of the SAR for these inhibitors is the nature of the group attached to the azetidine nitrogen. Large, hydrophobic amino acid groups are favored, often leading to sub-micromolar to low nanomolar potency.[1] Interestingly, the stereochemistry at the 2-position of the azetidine ring does not appear to be a critical determinant of inhibitory activity, with both (R)- and (S)-cyanoazetidines demonstrating comparable potencies.[1]

    dot graph SAR_DPPIV { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    Azetidine_Core [label="Azetidine-2-carbonitrile Core", fillcolor="#F1F3F4", pos="0,0!"]; N_Substituent [label="N-Substituent\n(Large, Hydrophobic Preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; C2_Stereo [label="C2-Stereochemistry\n(R or S shows similar activity)", fillcolor="#FBBC05", pos="3,1.5!"]; Nitrile_Warhead [label="Nitrile 'Warhead'\n(Forms reversible covalent bond with Serine)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];

    Azetidine_Core -> N_Substituent [label="Crucial for Potency"]; Azetidine_Core -> C2_Stereo [label="Not a major determinant"]; Azetidine_Core -> Nitrile_Warhead [label="Essential for Mechanism"]; } caption { label = "Key SAR features of azetidine-2-carbonitrile DPP-IV inhibitors."; fontsize = 10; }

    Mechanism of Action: A Reversible Covalent Interaction

    The inhibitory mechanism of 2-cyanoazetidine analogs against DPP-IV involves the formation of a reversible covalent bond between the nitrile group and the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site. This interaction mimics the tetrahedral intermediate formed during peptide hydrolysis. The electrophilic carbon of the nitrile is attacked by the nucleophilic serine, forming a stable but reversible imidate adduct. This covalent modification effectively blocks the enzyme's catalytic activity.

    Experimental Protocols

    A general synthetic route to 2-cyanoazetidine DPP-IV inhibitors involves the N-acylation of a suitable azetidine-2-carbonitrile precursor. The synthesis of the core azetidine scaffold can be achieved through various methods, often starting from commercially available amino acids.

    The inhibitory activity of the synthesized analogs is typically evaluated using a fluorescence-based in vitro assay. This assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. In the presence of an inhibitor, the rate of AMC release is reduced, and the IC50 value can be determined by measuring the fluorescence at different inhibitor concentrations.

    II. Azetidine-2-Carbonitrile Analogs as Antimalarial Agents

    The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents with novel mechanisms of action. Azetidine-2-carbonitrile derivatives have been identified as a potent class of antimalarials that target the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis.[3][4]

    Key Structural Insights and SAR

    SAR studies on antimalarial azetidine-2-carbonitriles have revealed several key features that govern their activity. The stereochemistry of the azetidine ring is critical, with specific stereoisomers showing significantly higher potency.[5] For instance, in the BRD7539 series, only two of the eight possible stereoisomers were found to be active.[5]

    The initial SAR exploration often focuses on the substituent at the para-position of a phenyl ring attached to the azetidine core, as this position is readily diversifiable through reactions like Heck alkynylation or Suzuki coupling.[3] A large hydrophobic region in this part of the molecule is generally required for potent activity.[3] Interestingly, while initial leads contained an acetylene linker, subsequent studies showed that replacing it with a cis-alkene or even a direct biaryl linkage did not significantly diminish activity, which was beneficial for mitigating potential toxicity associated with the acetylene moiety.[3]

    Analog Modification EC50 (µM) vs. P. falciparum (Dd2 strain) Reference
    BRD7539Parent Compound0.010[5]
    4 Hydrophobic acetyleneMaintained activity[3]
    7 2-pyridyl analogSignificant loss of activity[3]
    11 cis-alkene derivativeSlight loss of activity[3]
    13 Unsubstituted biarylEquipotent to BRD7539[3]
    17 Removal of distal ringAbolished activity[3]
    27 (BRD9185) Bis-CF3 substituted phenylComparable activity, improved stability[3]
    Mechanism of Action: Targeting a Parasite-Specific Pathway

    Azetidine-2-carbonitrile antimalarials inhibit P. falciparum DHODH (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[3] Unlike humans, who can salvage pyrimidines from their host, the malaria parasite relies solely on this de novo pathway, making PfDHODH an attractive and selective drug target.[3] These inhibitors are potent against PfDHODH but show high selectivity over the human ortholog.[3]

    dot graph Antimalarial_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    Start [label="Start with Azetidine Core", fillcolor="#F1F3F4"]; Diversify [label="Diversify R1 via\nHeck/Suzuki Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="P. falciparum Growth\nInhibition Assay", fillcolor="#FBBC05"]; Optimize [label="Optimize for Potency\n& PK Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound", fillcolor="#F1F3F4"];

    Start -> Diversify; Diversify -> Assay; Assay -> Optimize; Optimize -> Lead; } caption { label = "Experimental workflow for developing antimalarial azetidine-2-carbonitriles."; fontsize = 10; }

    Experimental Protocols

    The synthesis of these complex molecules often involves a multi-step sequence. A common strategy involves the elaboration of a pre-formed azetidine-2-carbonitrile scaffold.[3] Key steps can include deprotection of the azetidine nitrogen, followed by capping with an appropriate group, and then diversification of a peripheral aromatic ring using cross-coupling reactions.[3]

    The in vitro efficacy of the synthesized compounds is determined using a P. falciparum growth inhibition assay. This is typically a phenotypic assay that measures the proliferation of the parasite in red blood cells over a 72-hour period. Parasite growth can be quantified using various methods, including the incorporation of radiolabeled hypoxanthine or by using DNA-intercalating fluorescent dyes like SYBR Green I or DAPI.

    III. Azetidine-2-Carboxamide Analogs as STAT3 Inhibitors

    The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a compelling target for cancer therapy. (R)-azetidine-2-carboxamide analogs have been developed as potent and selective inhibitors of STAT3.[6][7]

    Key Structural Insights and SAR

    A significant breakthrough in the development of small-molecule STAT3 inhibitors was the transition from proline-based scaffolds to the more rigid (R)-azetidine-2-carboxamide core.[6][7] This change in the core structure resulted in a substantial increase in inhibitory potency.[6] The stereochemistry at the 2-position of the azetidine ring is crucial, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[7]

    Further optimization of the substituents on the azetidine nitrogen and the carboxamide has led to compounds with sub-micromolar IC50 values for inhibiting STAT3 DNA-binding activity.[6] The presence of a carboxylic acid motif was found to be important for in vitro activity; however, its conversion to esters or other surrogates was necessary to improve cell permeability and cellular activity.[7]

    Analog Modification STAT3 DNA-Binding IC50 (µM) Reference
    Proline Analog (3) 5-membered ring2.4[6]
    Azetidine Analog (5a) 4-membered ring0.52[6]
    5o Optimized N-substituent0.38[6]
    8i Further optimized analog0.34[6]
    7g Carboxylic acid surrogate- (KD = 880 nM)[8]
    9k Carboxylic acid surrogate- (KD = 960 nM)[8]
    Mechanism of Action: Irreversible Covalent Inhibition

    The most potent azetidine-based STAT3 inhibitors act as irreversible covalent inhibitors.[9] They specifically target cysteine residues within the STAT3 protein, forming a covalent bond that locks the protein in an inactive conformation. This prevents STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus to activate the transcription of target genes involved in cell proliferation and survival.

    Experimental Protocols

    The synthesis of these inhibitors typically starts from commercially available (R)-azetidine-2-carboxylic acid. The synthetic route involves standard peptide coupling reactions to introduce the desired amide side chain, followed by modifications to the azetidine nitrogen.

    The in vitro potency of these compounds is often assessed using an Electrophoretic Mobility Shift Assay (EMSA), which directly measures the inhibition of STAT3 binding to its DNA response element.[6] Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (KD) of the inhibitors to the STAT3 protein.[8] Cellular activity is evaluated by measuring the inhibition of STAT3 phosphorylation and the expression of downstream target genes in cancer cell lines with constitutively active STAT3.[7]

    Conclusion

    The azetidine-2-carbonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The comparative analysis of SAR studies for DPP-IV inhibitors, antimalarial agents, and STAT3 inhibitors reveals both common themes and target-specific nuances. The rigid azetidine ring provides a well-defined orientation for key pharmacophoric elements, while the nitrile group can act as a versatile chemical handle or a reactive "warhead." The detailed experimental protocols provided herein offer a framework for the synthesis and evaluation of novel azetidine-2-carbonitrile analogs, empowering researchers to further explore the potential of this privileged scaffold in the ongoing quest for new and effective medicines.

    References

    • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

    • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

    • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

    • Quantitative Structure-Activity Study against Plasmodium falciparum of a Series of Derivatives of Azetidine-2-Carbonitriles by the Methods MLR and MNLR. ResearchGate. [Link]

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

    • Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. PMC. [Link]

    • Discovery of antimalarial azetidine-2-carbonitriles that inhibit P. falciparum dihydroorotate dehydrogenase (2017). Repositorio de Producao Cientifica e Intelectual da USP. [Link]

    • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]

    • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

    • Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities. ResearchGate. [Link]

    • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). [Link]

    • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]

    • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

    • Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis. MDPI. [Link]

    • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

    • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

    • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link]

    Sources

    Validation

    Azetidine-2-carbonitrile versus other nitrile-containing heterocycles in synthesis.

    Title: Azetidine-2-carbonitrile vs. Other Nitrile-Containing Heterocycles in Synthesis: A Comparative Guide Introduction Nitrile-containing heterocycles are indispensable scaffolds in medicinal chemistry and organic synt...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Azetidine-2-carbonitrile vs. Other Nitrile-Containing Heterocycles in Synthesis: A Comparative Guide

    Introduction Nitrile-containing heterocycles are indispensable scaffolds in medicinal chemistry and organic synthesis[1]. The cyano group (-C≡N) serves a dual purpose: it acts as a robust hydrogen bond acceptor in target binding and functions as a versatile synthetic handle for downstream transformations into amines, amides, and tetrazoles[2]. Among these, nitrogen-containing saturated heterocycles—specifically azetidine-2-carbonitrile (4-membered) and pyrrolidine-2-carbonitrile (5-membered)—exhibit distinct chemical behaviors dictated by their ring sizes.

    This guide provides an objective comparison of azetidine-2-carbonitrile against its larger-ring counterparts, detailing their structural reactivity, applications in drug discovery, and validated synthetic methodologies.

    Structural and Mechanistic Comparison

    Ring Strain and Conformational Rigidity The fundamental difference between azetidine and pyrrolidine rings lies in their ring strain and conformational flexibility.

    • Azetidine-2-carbonitrile: Possesses a high ring strain (~26 kcal/mol) due to compressed bond angles (~90°). This rigidity restricts conformational flipping, allowing for highly predictable stereocontrol during functionalization[3]. However, the strained nature makes the ring susceptible to nucleophilic ring-opening under harsh basic conditions[4].

    • Pyrrolidine-2-carbonitrile: Features low ring strain (~6 kcal/mol) and adopts a flexible envelope conformation. It is chemically robust and resists ring-opening, making it an ideal stable core for oral drugs[5].

    Causality in Reactivity: The rigid geometry of the azetidine ring heavily influences the trajectory of incoming electrophiles during α-alkylation. Substituents already present on the ring exert strong steric hindrance, enabling highly diastereoselective reactions that are often difficult to achieve with the more flexible pyrrolidine ring without the use of chiral auxiliaries[4].

    G N1 Nitrile-Containing Heterocycles N2 Azetidine-2-carbonitrile (4-Membered) N1->N2 N3 Pyrrolidine-2-carbonitrile (5-Membered) N1->N3 N4 High Ring Strain Rigid Conformation N2->N4 N5 Low Ring Strain Flexible Envelope N3->N5 N6 Target: PfDHODH Target: Mtb TrpAB N4->N6 N7 Target: DPP-IV e.g., Vildagliptin N5->N7

    Structural properties and drug discovery applications of nitrile heterocycles.

    Applications in Drug Discovery

    Pyrrolidine-2-carbonitrile: The 2-cyanopyrrolidine motif is the cornerstone of Dipeptidyl Peptidase IV (DPP-IV) inhibitors used for Type 2 diabetes[5]. The nitrile group forms a reversible covalent imidate adduct with the catalytic serine hydroxyl of DPP-IV. A classic example is Vildagliptin , where the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is crucial for its bulk synthesis[6].

    Azetidine-2-carbonitrile: Recently, azetidine-2-carbonitriles have emerged as potent scaffolds for infectious diseases, leveraging their unique 3D topography to access tight binding pockets.

    • Antimalarials: Diversity-oriented synthesis (DOS) identified azetidine-2-carbonitriles (e.g., BRD9185) as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[7]. The stereochemistry is critical; only specific diastereomers exhibit activity, highlighting the importance of the rigid azetidine core in orienting the nitrile and other substituents[8].

    • Tuberculosis: The chiral azetidine derivative BRD4592 is an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (Mtb TrpAB)[9]. Bactericidal activity is exclusive to one of the eight possible stereoisomers (2R,3S,4R), proving a high degree of target specificity[9].

    Experimental Methodologies

    To demonstrate the distinct handling required for these heterocycles, we compare the synthesis of a pyrrolidine-2-carbonitrile intermediate with the stereoselective functionalization of an azetidine-2-carbonitrile.

    Protocol A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

    This protocol avoids expensive coupling reagents and minimizes racemization, providing a scalable route to DPP-IV inhibitors[5].

    • Rationale: A highly controlled method uses trifluoroacetic anhydride (TFAA) to dehydrate the primary amide to a nitrile. TFAA is chosen because it operates at low temperatures (0–5 °C), preventing the racemization of the sensitive (S)-stereocenter adjacent to the nitrile[6].

    • Step 1 (Acylation): Suspend L-prolinamide (4.0 g, 0.0209 mol) in THF (40 mL)[5].

    • Step 2 (Dehydration): Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) dropwise at 0–5 °C. Stir the reaction mixture at room temperature for 2 hours[6].

    • Step 3 (Validation): Monitor the reaction by TLC (5% MeOH/CHCl3, anisaldehyde active) to confirm the complete disappearance of the amide intermediate[5].

    • Step 4 (Quenching): Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes, maintaining the temperature at 5–10 °C to neutralize the trifluoroacetic acid byproduct without hydrolyzing the newly formed nitrile[5].

    • Step 5 (Isolation): Stir at room temperature for 45 minutes, concentrate under vacuum at 40 °C, and purify via crystallization[6].

    Protocol B: Diastereoselective α-Alkylation of Azetidine-2-carbonitriles

    Functionalizing the α-position of azetidines is notoriously difficult because strong bases typically induce ring-opening[3].

    • Rationale: To prevent ring-opening during deprotonation, the basic nitrogen is complexed with borane (BH3). The N-borane complex neutralizes the nitrogen's lone pair, stabilizing the strained 4-membered ring against β-elimination[10]. Lithium diisopropylamide (LDA) is used at cryogenic temperatures to generate the α-carbanion, which is then trapped by an electrophile (e.g., benzyl bromide). The rigid ring forces the electrophile to approach from the less sterically hindered face, yielding high diastereoselectivity[4].

    • Step 1 (Borane Complexation): Treat N-((S)-1-arylethyl)azetidine-2-carbonitrile with BH3·THF complex at 0 °C to form the N-borane complex quantitatively[3].

    • Step 2 (Deprotonation): Dissolve the N-borane complex in anhydrous THF and cool to -78 °C. Add LDA (1.2 equivalents) dropwise and stir for 30 minutes to form the lithiated intermediate[10].

    • Step 3 (Alkylation): Add benzyl bromide (1.3 equivalents) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature over 2 hours[4].

    • Step 4 (Validation & Workup): Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography. Validate the absolute stereochemistry and diastereomeric ratio (>95:5) via 1H NMR and comparison of specific rotation values[4].

    G S1 N-((S)-1-arylethyl)azetidine-2-carbonitrile S2 N-Borane Complex Formation (BH3-THF, 0°C) S1->S2 S3 Deprotonation (LDA, -78°C) S2->S3 S4 Electrophilic Addition (Benzyl Bromide, -78°C to RT) S3->S4 S5 α-Alkylated Azetidine-2-carbonitrile (High Diastereoselectivity) S4->S5

    Workflow for diastereoselective α-alkylation of azetidine-2-carbonitriles.

    Quantitative Data Comparison

    The following table summarizes the key physicochemical and synthetic parameters of azetidine-2-carbonitrile versus pyrrolidine-2-carbonitrile.

    ParameterAzetidine-2-carbonitrilePyrrolidine-2-carbonitrile
    Ring Size 4-Membered5-Membered
    Ring Strain Energy ~26 kcal/mol~6 kcal/mol
    Conformation Rigid, puckeredFlexible, envelope
    Primary Drug Targets PfDHODH (Malaria)[7], Mtb TrpAB[9]DPP-IV (Type 2 Diabetes)[5]
    α-Alkylation Strategy Requires N-borane protection to prevent ring-opening[3]Direct enolate formation possible, less prone to ring-opening
    Diastereoselectivity (α-alkylation) High (due to rigid 3D topography)[4]Moderate (often requires chiral auxiliaries)
    Typical Dehydration Reagents TFAA / PyridineTFAA / NH4HCO3 or T3P[11]

    Conclusion

    While pyrrolidine-2-carbonitriles remain the workhorses of covalent inhibitor design (particularly in metabolic diseases), azetidine-2-carbonitriles offer unparalleled opportunities in diversity-oriented synthesis. Their high ring strain demands specialized synthetic handling—such as N-borane complexation—but rewards chemists with exquisite stereocontrol and unique 3D vectors that are proving highly effective against challenging infectious disease targets.

    References

    • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. nih.gov.
    • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. nih.gov.
    • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. nih.gov.
    • A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. nih.gov.
    • Recent advances in the transformation of nitriles into diverse N-heterocycles. rsc.org.
    • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. nj-finechem.com.

    Sources

    Comparative

    Stereoselective Resolution of Racemic Azetidines: A Comparative Guide to Preparative SFC, Enzymatic Kinetic Resolution, and Catalytic Desymmetrization

    Executive Summary Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as critical bioisosteres in modern drug discovery, frequently deployed to improve metabolic stability and modulate physicoche...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as critical bioisosteres in modern drug discovery, frequently deployed to improve metabolic stability and modulate physicochemical properties. However, the synthesis of enantiopure azetidines remains a significant bottleneck. Because asymmetric synthesis of the azetidine ring often suffers from low yields and complex starting materials, the resolution of racemic mixtures is frequently the most viable pathway for scale-up.

    This guide provides an objective, data-driven comparison of the three leading methodologies for resolving racemic azetidine mixtures: Preparative Chiral Supercritical Fluid Chromatography (SFC) , Enzymatic Kinetic Resolution (EKR) , and Organocatalytic Kinetic Resolution .

    The Mechanistic Landscape of Azetidine Resolution

    The steric hindrance, ring strain, and basicity of the azetidine nitrogen dictate the success of any resolution strategy. The choice of methodology fundamentally alters the workflow, yield potential, and downstream processing requirements.

    G Racemate Racemic Azetidine Mixture SFC Preparative Chiral SFC Racemate->SFC EKR Enzymatic Kinetic Resolution Racemate->EKR CatKR Catalytic Kinetic Resolution Racemate->CatKR SFC_Out Enantiopure (R) & (S) Yield: Up to 100% SFC->SFC_Out EKR_Out Acylated (R) + Unreacted (S) Yield: Max 50% each EKR->EKR_Out CatKR_Out Derivatized (R) + Unreacted (S) Yield: Max 50% each CatKR->CatKR_Out

    Figure 1: Workflow comparison of azetidine enantiomeric resolution strategies.

    Preparative Chiral Supercritical Fluid Chromatography (SFC)

    The Causality of the Method

    Preparative SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase, modified with polar co-solvents (e.g., methanol or ethanol). The causality behind choosing SFC over traditional HPLC lies in fluid dynamics: scCO₂ possesses the solvating power of a liquid but the low viscosity and high diffusivity of a gas. This allows for flow rates 3 to 5 times higher than HPLC without generating prohibitive backpressure across polysaccharide-based Chiral Stationary Phases (CSPs)[1]. For basic azetidines, basic or acidic additives (like diethylamine or formic acid) are crucial to suppress peak tailing caused by secondary interactions with residual silanols on the CSP.

    Experimental Protocol: SFC Resolution of an Azetidine-2-Carboxamide Derivative

    Adapted from the chiral separation of FFA2 antagonist intermediates[1].

    • Step 1: Sample Preparation: Dissolve the racemic azetidine mixture in a highly soluble, SFC-compatible solvent (e.g., Methanol/DCM 90:10) at a concentration near the solubility limit (e.g., 50-100 mg/mL) to maximize injection mass.

    • Step 2: Column Equilibration: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate), 20 mm × 250 mm, 5 μm). Equilibrate with a mobile phase of CO₂/Ethanol/Formic Acid (95:5:0.05) at a flow rate of 9.5 mL/min and a backpressure of 120 bar at 20 °C[1].

    • Step 3: Stacked Injections: Program the autosampler to perform stacked injections. Because the retention times are predictable (e.g., (S)-isomer at 6.42 min, (R)-isomer at 9.00 min), subsequent injections are made before the previous run has fully eluted, maximizing throughput.

    • Step 4: Fraction Collection & Recovery: Collect fractions based on UV threshold. Upon depressurization in the collection vessel, the CO₂ sublimates, leaving the enantiopure azetidine dissolved only in the small volume of ethanol co-solvent, preventing thermal degradation during solvent removal.

    Self-Validating System: This protocol is self-validating through the integration of an in-line polarimeter coupled with a UV/Vis PDA detector. While the PDA confirms the compound's identity via its UV spectrum, the polarimeter confirms the enantiomeric identity (positive vs. negative optical rotation) in real-time. If the polarimetric signal drops or overlaps, the system automatically diverts the flow to a waste/recycle line, ensuring that only >99% ee fractions are collected.

    Enzymatic Kinetic Resolution (EKR)

    The Causality of the Method

    EKR leverages the exquisite chiral recognition of enzyme active sites. For azetidines, immobilized lipases such as Candida antarctica Lipase B (CALB, commercially available as Novozym 435) are highly effective for resolving hydroxy-azetidines[2].

    The causality of the reaction design relies on making the transesterification thermodynamically irreversible. By using vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This removes the nucleophile from the system, preventing the reverse reaction and driving the kinetic resolution forward under strictly kinetic control.

    Mechanism Substrate Racemic Substrate (R)- and (S)-Azetidine Complex Enzyme-Substrate Transition State Substrate->Complex Enzyme Immobilized CALB (Chiral Pocket) Enzyme->Complex AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Complex ProdR Acylated (R)-Isomer (Matched Trajectory) Complex->ProdR k_fast ProdS Unreacted (S)-Isomer (Steric Clash) Complex->ProdS k_slow

    Figure 2: Mechanistic pathway of lipase-mediated kinetic resolution of azetidines.

    Experimental Protocol: EKR of N-Boc-3-hydroxyazetidine

    Adapted from the stereoselective synthesis of 3-(phenoxymethyl)azetidine enantiomers[2].

    • Step 1: Reaction Setup: Dissolve racemic N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE). Causality note: MTBE is chosen because it is slightly polar but non-nucleophilic, ensuring it does not strip the essential hydration shell from the immobilized enzyme.

    • Step 2: Biocatalyst Addition: Add vinyl acetate (3.0 eq) and Novozym 435 (10% w/w relative to substrate). Stir gently at 30 °C.

    • Step 3: Separation: Once the reaction is terminated, filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused up to 5 times). Separate the acylated (R)-enantiomer from the unreacted (S)-alcohol via silica gel chromatography (the distinct polarity difference ensures baseline separation).

    Self-Validating System: The protocol is self-validating via real-time kinetic tracking . Aliquots are taken hourly and analyzed via chiral GC. By plotting the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ), the selectivity factor ( E ) is calculated. The reaction is mathematically validated to be quenched at exactly 50% conversion. If E>100 , stopping at exactly 50% guarantees that both the product and the remaining substrate possess >99% ee, validating the integrity of the batch before downstream processing.

    Organocatalytic Kinetic Resolution

    The Causality of the Method

    While enzymes are highly selective, they are restricted to specific substrate classes (primarily alcohols and esters). For N-unsubstituted azetidines or rigid β-lactams, non-enzymatic catalytic kinetic resolution is required. Using chiral acyl transfer catalysts (e.g., Cl-PIQ), researchers can achieve enantioselective N-acylation[3]. The chiral catalyst forms a highly structured, sterically demanding ion-pair transition state with the acylating agent, allowing only one enantiomer of the azetidine to approach and react.

    Experimental Protocol: Enantioselective N-Acylation

    Adapted from the kinetic resolution of β-lactams/azetidines[3].

    • Step 1: Reagent Assembly: In a flame-dried flask under N₂, dissolve the racemic azetidine (0.1 M) in anhydrous CDCl₃.

    • Step 2: Catalysis: Add N,N-diisopropylethylamine (DIPEA, 0.1 M), isobutyric anhydride (0.1 M), and the chiral Cl-PIQ catalyst (10 mol%). Stir at room temperature.

    • Step 3: Quenching & Isolation: Monitor via ¹H NMR. At ~50% conversion, quench with methanol. Purify via flash chromatography to separate the N-acylated enantiomer from the unreacted amine.

    Self-Validating System: This method utilizes in-situ ¹H NMR conversion monitoring . Because the reaction is run in CDCl₃, the crude mixture is directly analyzed in the NMR spectrometer. The integration ratio of the distinct protons of the acylated product versus the unreacted substrate provides an absolute, internal validation of conversion without the need for external calibration curves or destructive sampling.

    Quantitative Performance Comparison

    The following table synthesizes the operational and performance metrics of the three methodologies to aid in process selection.

    ParameterPreparative Chiral SFC[1]Enzymatic KR (Lipase)[2]Organocatalytic KR[3]
    Max Yield per Enantiomer ~50% (100% total recovery)~50% (unless coupled with DKR)~50%
    Enantiomeric Excess (ee) > 99%> 99% (at exactly 50% conv.)85% - 95% (Substrate dependent)
    Throughput / Time Very High (Minutes per run)Moderate (12 - 48 hours)Moderate (12 - 24 hours)
    Substrate Scope Extremely BroadLimited (Alcohols, Esters, Amines)Moderate (Requires specific nucleophiles)
    Downstream Processing Simple (Solvent evaporation)Moderate (Chromatography required)Complex (Chromatography required)
    Scale-Up Cost High (CapEx for SFC equipment)Low (Cheap reagents, reusable enzyme)High (Cost of chiral catalyst)
    Environmental Impact Green (Recycled CO₂)Green (Mild conditions, biodegradable)Moderate (Organic solvents required)

    Conclusion & Decision Matrix

    The enantioselective resolution of azetidines requires aligning the chemical nature of the substrate with the economic realities of the project phase:

    • For Discovery & Early Development: Preparative Chiral SFC is the undisputed champion. It offers the broadest substrate scope and the fastest turnaround time, allowing medicinal chemists to isolate both enantiomers of novel azetidine bioisosteres within hours to test for biological activity[1].

    • For Process Chemistry & Scale-Up (Alcohols/Esters): Enzymatic Kinetic Resolution is the most economically and environmentally viable route. The ability to reuse immobilized lipases like CALB and the low cost of vinyl acetate make multi-kilogram scale-up highly efficient[2].

    • For N-Unsubstituted Azetidines: When enzymes fail due to substrate incompatibility, Organocatalytic Kinetic Resolution provides a targeted, highly customizable chemical alternative[3].

    References[2] Title: Stereoselective Synthesis of 3-(Phenoxymethyl)azetidine Enantiomers: An In-depth Technical Guide

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Safe Handling and Disposal of Azetidine-2-carbonitrile Hemioxalate

    As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a rigorous, controlled chemical process. Azetidine-2-carbonitrile hemioxalate is a highly specialized heterocy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a rigorous, controlled chemical process. Azetidine-2-carbonitrile hemioxalate is a highly specialized heterocyclic building block utilized in advanced drug discovery. Due to its unique structural triad—a strained azetidine ring, a reactive nitrile moiety, and a hemioxalate counterion—its disposal requires precise logistical planning. Improper handling can lead to the release of lethal gases or severe systemic toxicity.

    This guide provides the mechanistic rationale and self-validating operational protocols required to safely manage and dispose of this compound.

    Physicochemical Hazard Profile & Disposal Implications

    To design a safe disposal workflow, we must first deconstruct the molecule into its reactive components. Each structural feature dictates a specific operational constraint.

    Table 1: Structural Hazards & Mechanistic Implications

    Structural ComponentPrimary HazardMechanistic Implication for Disposal
    Nitrile Group (-C≡N) Thermal decomposition toxicityIncomplete combustion releases hydrogen cyanide (HCN) and nitrogen oxides (NOx). Requires specialized >1,000°C incineration.
    Hemioxalate Salt Systemic toxicity / Reducing agentOxalates chelate systemic calcium. Acts as a reducing agent; must be strictly segregated from strong oxidizers to prevent exothermic redox reactions.
    Azetidine Ring High ring strainThe strained 4-membered nitrogen heterocycle increases baseline chemical reactivity. Avoid mixing with concentrated acids or bases.

    Mechanistic Rationale for Disposal Protocols

    Every step in our disposal protocol is driven by fundamental chemical principles:

    • Why High-Temperature Incineration? Nitriles cannot be safely disposed of in landfills due to their environmental persistence and potential to leach into groundwater. When incinerated at low temperatures, nitriles undergo incomplete combustion, releasing highly toxic hydrogen cyanide (HCN) gas [1]. Therefore, the waste must be manifested and transferred to a licensed hazardous waste broker for high-temperature incineration equipped with an alkaline scrubber, in compliance with RCRA guidelines [2].

    • Why Avoid Strong Oxidizers? The hemioxalate counterion is a known reducing agent. Introducing this compound into a generic waste carboy containing strong liquid oxidizers (e.g., peroxides, nitric acid) can initiate an uncontrolled, heat-generating redox reaction, potentially leading to container rupture.

    • The Threat of Calcium Chelation: In the event of exposure, oxalates rapidly chelate systemic calcium, causing severe hypocalcemia [3]. This dictates that any spill response must eliminate dry sweeping to prevent the inhalation of oxalate-containing dust.

    Table 2: Quantitative Operational Parameters for Disposal

    ParameterTarget ValueOperational Rationale
    Incineration Temperature > 1,000 °CMinimum thermal threshold to permanently cleave C≡N bonds and prevent HCN gas formation.
    Residence Time > 2.0 secondsEnsures complete oxidation of organic particulate matter within the combustion chamber.
    Scrubber pH 8.5 – 9.5Alkaline environment required to capture and neutralize NOx and residual acidic gases post-combustion.
    Spill Neutralization pH 7.0 ± 0.5Validates the complete neutralization of the acidic hemioxalate residue on laboratory surfaces.

    Self-Validating Experimental Protocols

    The following step-by-step methodologies incorporate built-in validation checks to ensure operational integrity.

    Protocol A: Routine Solid Waste Collection & Segregation

    Objective: Safely package the compound for commercial incineration without cross-contamination.

    • Container Selection: Procure a chemically compatible, sealable high-density polyethylene (HDPE) solid waste container.

    • Labeling: Affix a compliant hazardous waste label reading: "Hazardous Waste: Azetidine-2-carbonitrile hemioxalate (Toxic Solid, Contains Nitrile and Oxalate)."

    • Transfer: Working inside a certified chemical fume hood, carefully transfer the solid waste into the HDPE container using a non-sparking anti-static spatula.

    • Segregation: Store the container in a dedicated secondary containment tray. Strictly prohibit the addition of acids, bases, or oxidizing agents to this container.

    • Manifesting: Seal the container and transfer it to your facility's EHS department or a licensed waste broker for high-temperature incineration.

    Self-Validation Checkpoint: Weigh the original chemical vial before and after transferring the waste. Cross-reference the transferred mass with the recorded waste log. A matching mass balance validates complete transfer and zero environmental loss.

    Protocol B: Emergency Spill Response & Decontamination

    Objective: Contain and neutralize a solid powder spill while preventing aerosolization and exposure.

    • Evacuation & PPE: Evacuate immediate personnel. Don required PPE: safety goggles, a lab coat, an N95/P100 particulate respirator, and butyl rubber gloves worn over standard nitrile gloves [4].

    • Dust Suppression: Do NOT sweep the dry powder. Lightly mist the spill area with deionized water to suppress dust generation and prevent inhalation of the oxalate salt.

    • Collection: Carefully scoop the dampened material using a plastic dustpan and deposit it into a designated hazardous waste bag.

    • Chemical Neutralization: Wash the affected surface with a 5% sodium bicarbonate ( NaHCO3​ ) solution to neutralize any residual oxalic acid. Wipe the area with absorbent pads and place them into the waste bag.

    • Final Rinse: Rinse the area once more with deionized water.

    Self-Validation Checkpoint: After the final rinse, press a universal pH test strip against the damp surface. A stable reading of pH 6.5–7.5 self-validates that the acidic oxalate residue has been completely neutralized and the area is safe for normal operations.

    Waste Routing & Degradation Pathway

    The following diagram illustrates the logical workflow for the disposal of nitrile/oxalate compounds, demonstrating how the chemical is safely broken down into harmless atmospheric effluents.

    G A Azetidine-2-carbonitrile Hemioxalate Waste B Solid Waste Segregation (No Acids/Oxidizers) A->B Collect & Label C High-Temp Incineration (>1000°C) B->C Transport via Broker D Primary Combustion (Intermediates: NOx, HCN) C->D Thermal Breakdown E Secondary Afterburner & Alkaline Scrubber D->E Oxidation/Neutralization F Safe Effluent (CO2, H2O, N2) E->F Atmospheric Emission

    Fig 1: Waste routing and thermal degradation pathway for nitrile/oxalate compounds.

    References

    • Title: Hydrogen Cyanide and Cyanides: Human Health Aspects (CICADs 61) Source: International Programme on Chemical Safety (INCHEM) / World Health Organization URL: [Link]

    • Title: Hazardous Waste Generators - Resource Conservation and Recovery Act (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.